2-Bromo-4-cycloheptyl-1,3-thiazole
Description
BenchChem offers high-quality 2-Bromo-4-cycloheptyl-1,3-thiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-4-cycloheptyl-1,3-thiazole including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-4-cycloheptyl-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNS/c11-10-12-9(7-13-10)8-5-3-1-2-4-6-8/h7-8H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANYUSAJIONFAAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)C2=CSC(=N2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis of 2-Bromo-4-cycloheptyl-1,3-thiazole: A Comprehensive Technical Guide
Introduction and Strategic Rationale
2-Bromo-4-cycloheptyl-1,3-thiazole is a highly valuable heterocyclic building block in medicinal chemistry and materials science. The 2-bromothiazole motif serves as an excellent electrophilic partner in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Negishi, Stille), enabling the rapid diversification of the C2 position. The cycloheptyl group at C4 provides unique steric bulk and lipophilicity, which is frequently utilized to probe structure-activity relationships (SAR) in drug discovery.
The Regioselectivity Challenge: Synthesizing 2-bromo-4-substituted thiazoles presents a fundamental regioselectivity challenge. Direct electrophilic bromination of 2-aminothiazoles or unsubstituted thiazoles typically favors the C5 position due to the inherent electron density of the heteroaromatic ring . Therefore, a de novo ring synthesis followed by functional group interconversion is the most robust and field-proven approach.
The synthesis is executed in two core phases:
-
Hantzsch Thiazole Synthesis: Construction of the thiazole core via the condensation of an α -haloketone with thiourea.
-
Sandmeyer-Type Diazotization/Halogenation: Conversion of the C2-amine to a C2-bromide, ensuring absolute regioselectivity at the C2 position.
Synthetic workflow for 2-bromo-4-cycloheptyl-1,3-thiazole.
Phase 1: Hantzsch Thiazole Synthesis
Mechanistic Causality
The reaction begins with 2-bromo-1-cycloheptylethan-1-one. Thiourea acts as a bis-nucleophile. The sulfur atom, being highly polarizable and a softer nucleophile than nitrogen, initiates an SN2 displacement of the α -bromide. This forms an intermediate isothiouronium salt. Subsequent intramolecular attack by the primary amine onto the ketone carbonyl forms a cyclic hemiaminal, which rapidly dehydrates under the reaction conditions to yield the aromatic 2-amino-4-cycloheptylthiazole .
Ethanol is selected as the solvent because it solubilizes the starting materials at reflux while allowing the hydrobromide salt of the product to precipitate upon cooling, creating a self-purifying system.
Experimental Protocol: 2-Amino-4-cycloheptylthiazole
-
Initiation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-bromo-1-cycloheptylethan-1-one (10.0 mmol) in 20 mL of absolute ethanol.
-
Reagent Addition: Add thiourea (12.0 mmol, 1.2 equiv) in one portion. The slight excess ensures complete consumption of the electrophilic α -haloketone.
-
Thermal Activation: Heat the mixture to reflux (approx. 78 °C) for 2 hours. The reaction progress can be monitored by TLC (Hexanes/EtOAc 1:1).
-
Isolation (Self-Validating Step): Remove the heat and allow the mixture to cool to room temperature. Concentrate the solvent in vacuo to half its volume. Pour the mixture into 50 mL of saturated aqueous NaHCO3 to neutralize the hydrobromide salt. The free base of 2-amino-4-cycloheptylthiazole will precipitate as a solid.
-
Purification: Filter the solid via a Büchner funnel, wash with cold distilled water (2 × 10 mL), and dry under high vacuum to afford the intermediate.
Phase 2: Sandmeyer-Type Bromination
Mechanistic Causality
To install the bromine exclusively at C2, the amine must be converted into a labile leaving group. tert-Butyl nitrite ( t -BuONO) is used as an organic-soluble diazotizing agent. The reaction generates a highly unstable diazonium intermediate, which rapidly extrudes nitrogen gas. Copper(II) bromide ( CuBr2 ) serves a dual purpose: it acts as a single-electron transfer (SET) agent (via trace Cu(I) in equilibrium) to generate the thiazolyl radical, and it serves as the bromine atom donor. Acetonitrile is the optimal solvent as it stabilizes the copper intermediates and facilitates the SET process .
Radical mechanism of the Sandmeyer-type bromination of 2-aminothiazoles.
Experimental Protocol: 2-Bromo-4-cycloheptyl-1,3-thiazole
-
Preparation of the Copper Complex: In an oven-dried 100 mL two-neck flask under an argon atmosphere, suspend CuBr2 (12.0 mmol, 1.2 equiv) in 20 mL of anhydrous acetonitrile.
-
Diazotization Agent: Add t -BuONO (15.0 mmol, 1.5 equiv) to the suspension. Heat the mixture to 60 °C.
-
Substrate Addition: Dissolve 2-amino-4-cycloheptylthiazole (10.0 mmol, 1.0 equiv) in 10 mL of anhydrous acetonitrile. Add this solution dropwise to the heated CuBr2 / t -BuONO mixture over 15 minutes.
-
Self-Validation: Immediate evolution of nitrogen gas (vigorous bubbling) confirms the formation and decomposition of the diazonium intermediate.
-
-
Completion: Stir the reaction at 60 °C for 1 hour after the addition is complete. Gas evolution will cease, indicating the total consumption of the diazonium species.
-
Workup and Isolation: Cool the reaction to room temperature. Quench by adding 30 mL of 1M aqueous HCl to solubilize the copper salts. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO4 , and concentrate in vacuo.
-
Purification: Purify the crude dark oil via flash column chromatography on silica gel (eluent: Hexanes/EtOAc 95:5) to isolate 2-bromo-4-cycloheptyl-1,3-thiazole.
Quantitative Data Summary
The following table outlines the stoichiometric requirements and theoretical mass loads for a standard 10 mmol scale synthesis.
| Reagent | MW ( g/mol ) | Equivalents | Amount (10 mmol scale) | Functional Role |
| Phase 1: Hantzsch Synthesis | ||||
| 2-Bromo-1-cycloheptylethan-1-one | 219.12 | 1.0 | 2.19 g | Electrophile |
| Thiourea | 76.12 | 1.2 | 0.91 g | Bis-nucleophile |
| Ethanol | 46.07 | - | 20 mL | Solvent |
| Phase 2: Sandmeyer Bromination | ||||
| 2-Amino-4-cycloheptylthiazole | 196.31 | 1.0 | 1.96 g | Substrate |
| Copper(II) bromide ( CuBr2 ) | 223.35 | 1.2 | 2.68 g | Halogen donor / Catalyst |
| tert-Butyl nitrite ( t -BuONO) | 103.12 | 1.5 | 1.55 g (1.78 mL) | Diazotizing agent |
| Acetonitrile | 41.05 | - | 30 mL | Solvent / Ligand |
References
-
Title: Synthesis of Brominated Thiazoles via Sequential Bromination–Debromination Methods Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]
-
Title: Hantzsch Thiazole Synthesis Source: Chem Help Asap URL: [Link]
-
Title: Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]
2-Bromo-4-cycloheptyl-1,3-thiazole chemical properties
An in-depth technical analysis of 2-Bromo-4-cycloheptyl-1,3-thiazole requires a fundamental understanding of heterocyclic electronics, transition-metal-catalyzed cross-coupling, and rational drug design. As a highly modular building block, this compound bridges the gap between synthetic accessibility and advanced medicinal chemistry.
The following guide deconstructs the physicochemical properties, structural reactivity, and validated experimental workflows associated with this specific thiazole scaffold.
Structural and Electronic Paradigm
2-Bromo-4-cycloheptyl-1,3-thiazole (CAS: 1781438-95-6)[1] is a highly functionalized heteroaromatic system. Its utility in synthetic chemistry is dictated by the distinct electronic environments of its three functional domains:
-
The C2-Bromine (Electrophilic Hub): The thiazole ring is an electron-deficient heterocycle. The highly electronegative nitrogen atom at position 3 withdraws electron density via both inductive and resonance effects. This creates a strong dipole that leaves the C2 carbon highly electrophilic, perfectly priming the C2-Br bond for oxidative addition by low-valent transition metals (e.g., Pd(0), Ni(0)).
-
The C4-Cycloheptyl Group (Lipophilic Shield): The seven-membered cycloalkane ring provides substantial steric bulk and lipophilicity. In medicinal chemistry, cycloheptyl groups are strategically deployed to occupy deep, hydrophobic pockets in target proteins (such as kinases or GPCRs) without unnecessarily inflating the topological polar surface area (TPSA), a critical factor for blood-brain barrier permeability in neurodegenerative disease targets[2].
-
The C5-Proton (Nucleophilic/C-H Activation Site): While C2 is electrophilic, the C5 position is relatively electron-rich due to the electron-donating resonance from the adjacent sulfur atom. This makes C5 susceptible to electrophilic aromatic substitution (SEAr) or, more contemporarily, late-stage Palladium-catalyzed direct C-H activation.
Quantitative Physicochemical Profile
| Property | Value | Causality / Synthetic Implication |
| Molecular Formula | C10H14BrNS | Establishes baseline mass for mass spectrometry (MS) tracking. |
| Molecular Weight | ~260.19 g/mol | Yields a distinct isotopic cluster (M / M+2) at m/z 260/262 due to the ~1:1 ratio of ⁷⁹Br and ⁸¹Br isotopes. |
| C2-Br Bond Energy | Low (Activated) | Rapid oxidative addition in cross-coupling; lower temperatures required compared to unactivated aryl bromides. |
| LogP Contribution | High (+2.5 to +3.0) | The cycloheptyl ring drives lipophilicity, making the scaffold ideal for multitarget-directed ligands (MTDLs)[2]. |
| Steric Hindrance (C4) | Moderate-High | Directs incoming nucleophiles or metal complexes away from C4, ensuring high regioselectivity at C2 and C5. |
Synthetic Modularity: The Reactivity Matrix
The true value of 2-bromo-4-cycloheptyl-1,3-thiazole lies in its orthogonal reactivity. By carefully selecting catalytic conditions, chemists can selectively functionalize the C2 and C5 positions without interference.
C2-Functionalization via Cross-Coupling
The C2 position is the primary vector for diversification. Suzuki-Miyaura (boronic acids), Negishi (organozincs)[3], and Buchwald-Hartwig (amines)[4] couplings proceed with high efficiency. The activated nature of the C2-halogen allows these reactions to occur at lower temperatures, minimizing thermal degradation of the cycloheptyl ring.
C5-Functionalization via C-H Activation
Once the C2 position is substituted, the C5 position can be functionalized via Concerted Metalation-Deprotonation (CMD). This avoids the need for pre-functionalization (e.g., halogenation or borylation) at C5, streamlining the synthesis of 2,4,5-trisubstituted thiazoles[5].
Rational design logic leveraging the 2-bromo-4-cycloheptyl-1,3-thiazole scaffold.
Self-Validating Experimental Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems. They include specific mechanistic rationale and in-process monitoring steps to guarantee reproducibility.
Protocol A: Palladium-Catalyzed Suzuki-Miyaura Coupling at C2
Objective: To install an aryl or heteroaryl group at the C2 position while leaving the C4-cycloheptyl group intact.
Mechanistic Rationale: We utilize Pd(dppf)Cl₂ as the precatalyst. The bidentate nature of the dppf (1,1'-Bis(diphenylphosphino)ferrocene) ligand enforces a cis-geometry on the palladium center during the catalytic cycle. This architectural constraint significantly accelerates the reductive elimination step compared to monodentate phosphines, preventing off-target side reactions.
Step-by-Step Procedure:
-
Preparation: In an oven-dried Schlenk flask, combine 2-bromo-4-cycloheptyl-1,3-thiazole (1.0 equiv), the desired arylboronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv).
-
Base Addition: Add anhydrous K₂CO₃ (2.0 equiv). Causality: The carbonate base is essential to convert the boronic acid into a highly nucleophilic boronate complex, which is required for the transmetalation step.
-
Solvent & Degassing: Add a solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v). Degas the mixture via three freeze-pump-thaw cycles. Causality: Pd(0) intermediates are highly susceptible to oxidation by atmospheric O₂. Rigorous degassing prevents catalyst deactivation (palladium black formation).
-
Reaction: Heat the mixture to 80 °C under an argon atmosphere for 4–6 hours.
-
Self-Validation (In-Process Monitoring): Pull a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.
-
Validation Metric: The reaction is complete when the starting material's distinct 1:1 isotopic doublet at m/z 260/262 completely disappears, replaced by the mass of the cross-coupled product.
-
-
Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography (Silica gel, Hexanes/EtOAc gradient).
Mechanistic pathway of Pd-catalyzed Suzuki-Miyaura coupling at the thiazole C2 position.
Protocol B: Direct C-H Arylation at C5 (Late-Stage Functionalization)
Objective: To functionalize the C5 position of a previously C2-substituted 4-cycloheptylthiazole.
Mechanistic Rationale: This protocol utilizes a Concerted Metalation-Deprotonation (CMD) pathway. Pivalic acid (PivOH) is added as a catalytic proton shuttle. The sterically bulky pivalate anion coordinates to the Pd(II) center, lowering the activation energy required to abstract the C5 proton while simultaneously forming the Pd-C bond.
Step-by-Step Procedure:
-
Preparation: Combine the C2-substituted 4-cycloheptylthiazole (1.0 equiv), an aryl bromide (1.5 equiv), Pd(OAc)₂ (0.05 equiv), and PivOH (0.3 equiv) in a sealed tube.
-
Base & Solvent: Add K₂CO₃ (2.0 equiv) and anhydrous Toluene.
-
Reaction: Heat to 110 °C for 12 hours.
-
Self-Validation: Monitor via TLC (UV active). The emergence of a new, highly fluorescent spot (due to extended conjugation from the C5-aryl group) indicates successful C-H activation. Confirm mass via LC-MS.
-
Workup: Filter through a pad of Celite to remove palladium residues, concentrate, and purify via preparative HPLC.
Translational Applications in Drug Discovery
The 2-bromo-4-cycloheptyl-1,3-thiazole scaffold is not just a synthetic curiosity; it is a highly privileged structure in modern pharmacology.
-
Neurodegenerative Diseases: Thiazole derivatives are frequently utilized as Multitarget-Directed Ligands (MTDLs) for Alzheimer's disease. The cycloheptyl ring provides the exact lipophilic volume required to interact with the hydrophobic sub-pockets of enzymes like Acetylcholinesterase (AChE) and Monoamine Oxidase B (MAO-B), while the thiazole core maintains necessary hydrogen-bonding interactions[2].
-
Kinase Inhibition: The C4-cycloheptyl group forces the thiazole ring into specific dihedral conformations when bound inside the ATP-binding pocket of kinases. By utilizing the C2-bromine to couple hinge-binding motifs (e.g., aminopyrimidines)[4], researchers can rapidly generate highly selective kinase inhibitor libraries.
References
-
CIRS Group. "CAS 1781438-95-6 | 2-Bromo-4-cycloheptyl-1,3-thiazole." Chemical Inspection & Regulation Service.1
-
ACS Omega. "Chemo- and Stereoselective Synthesis of Substituted Thiazoles from tert-Alcohols Bearing Alkene and Alkyne Groups with Alkaline Earth Catalysts." American Chemical Society. 5
-
MDPI. "Recent Advance in Heterocyclic Organozinc and Organomanganese Compounds; Direct Synthetic Routes and Application in Organic Synthesis." Molecules. 3
-
PMC. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." National Institutes of Health. 4
-
Semantic Scholar. "Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease." European Journal of Medicinal Chemistry. 2
Sources
An In-depth Technical Guide to the Structural Elucidation of 2-Bromo-4-cycloheptyl-1,3-thiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thiazole moiety is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals due to its diverse biological activities.[1][2] The synthesis and characterization of novel thiazole derivatives are therefore of significant interest in the pursuit of new therapeutic agents.[3][4] This guide provides a comprehensive technical overview of the structural elucidation of a novel compound, 2-bromo-4-cycloheptyl-1,3-thiazole. As a Senior Application Scientist, the following sections will not only detail the necessary experimental protocols but also delve into the scientific rationale behind each step, ensuring a self-validating and authoritative approach to confirming the molecular structure of this target compound.
Proposed Synthesis: The Hantzsch Thiazole Synthesis
A robust and widely adopted method for the synthesis of thiazole rings is the Hantzsch thiazole synthesis.[3][5][6] This reaction typically involves the cyclization of an α-haloketone with a thioamide.[7] For the synthesis of 2-bromo-4-cycloheptyl-1,3-thiazole, a plausible approach would involve the reaction of 1-bromo-1-cycloheptylethan-2-one with thiourea, followed by a Sandmeyer-type reaction to introduce the bromine at the 2-position. A more direct, though potentially lower-yielding, one-pot synthesis could also be envisioned.
The general mechanism for the Hantzsch synthesis begins with a nucleophilic attack by the sulfur of the thioamide on the α-carbon of the haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.[7]
Caption: Proposed Hantzsch synthesis pathway for a thiazole precursor.
Structural Elucidation Workflow
The confirmation of the synthesized product's structure is a multi-step process that relies on the integration of data from various spectroscopic techniques. Each technique provides a unique piece of the structural puzzle, and together they offer a comprehensive and unambiguous picture of the molecule.
Caption: Overall workflow for the structural elucidation of a novel compound.
Mass Spectrometry (MS)
Mass spectrometry is a fundamental technique for determining the molecular weight of a compound and can provide valuable information about its elemental composition and structure through fragmentation analysis.[8]
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation: Prepare a dilute solution of the purified compound in a volatile organic solvent (e.g., methanol or dichloromethane).
-
Injection: Introduce the sample into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS) for volatile compounds.
-
Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.
Expected Data and Interpretation
For 2-bromo-4-cycloheptyl-1,3-thiazole (C₁₀H₁₄BrNS), the mass spectrum is expected to exhibit a distinctive molecular ion peak. Due to the presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, the molecular ion will appear as a pair of peaks (M⁺ and M+2) of nearly equal intensity, separated by 2 m/z units.[9][10]
| Feature | Expected m/z | Interpretation |
| Molecular Ion (M⁺) | 275.01 | Corresponding to the molecule with the ⁷⁹Br isotope. |
| M+2 Peak | 277.01 | Corresponding to the molecule with the ⁸¹Br isotope. |
| Key Fragments | Varies | Loss of the bromine atom, cleavage of the cycloheptyl ring. |
Fragmentation Pattern: The fragmentation of the molecular ion can provide further structural clues. Common fragmentation pathways for halogenated heterocyclic compounds may involve the loss of the halogen atom or cleavage of alkyl substituents.[10][11]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[12]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the purified liquid or solid sample directly on the ATR crystal.
-
Data Acquisition: Record the IR spectrum, typically over the range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.
Expected Data and Interpretation
The IR spectrum of 2-bromo-4-cycloheptyl-1,3-thiazole is expected to show characteristic absorption bands corresponding to the vibrations of the thiazole ring and the cycloheptyl group.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3100 | C-H stretch | Aromatic (thiazole ring) |
| 2950-2850 | C-H stretch | Aliphatic (cycloheptyl group) |
| ~1600-1450 | C=C and C=N stretch | Thiazole ring skeletal vibrations[13] |
| ~1450 | CH₂ bend | Cycloheptyl group |
| ~1100-1000 | C-N stretch | Thiazole ring |
| ~800-700 | C-H out-of-plane bend | Aromatic (thiazole ring) |
| Below 700 | C-Br stretch | Bromo-substituent |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the unambiguous determination of a molecule's structure, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.[14]
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[14]
-
Instrument Setup: Use a modern NMR spectrometer (e.g., 400 MHz or higher) and shim the magnetic field to ensure homogeneity.
-
¹H NMR Acquisition: Acquire a standard proton NMR spectrum.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon-13 NMR spectrum.
-
2D NMR (Optional but Recommended): Perform COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) experiments to establish proton-proton and proton-carbon correlations, respectively.
Expected Data and Interpretation
¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their neighboring protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.1-7.3 | Singlet | 1H | H5 proton on the thiazole ring |
| ~2.8-3.0 | Multiplet | 1H | CH proton of the cycloheptyl group attached to the thiazole ring |
| ~1.4-1.9 | Multiplets | 12H | CH₂ protons of the cycloheptyl ring |
¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom in the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~150-160 | C4 of the thiazole ring |
| ~135-145 | C2 of the thiazole ring (attached to Br) |
| ~115-125 | C5 of the thiazole ring |
| ~40-50 | CH carbon of the cycloheptyl group attached to the thiazole ring |
| ~25-35 | CH₂ carbons of the cycloheptyl ring |
Data Integration and Final Structure Confirmation
The definitive structural elucidation of 2-bromo-4-cycloheptyl-1,3-thiazole is achieved by integrating the data from all spectroscopic techniques.
Caption: Summary of spectroscopic evidence for structure confirmation.
-
Mass Spectrometry confirms the molecular weight and the presence of a single bromine atom.
-
IR Spectroscopy identifies the key functional groups: the aromatic thiazole ring and the aliphatic cycloheptyl substituent.
-
¹H and ¹³C NMR Spectroscopy provide the precise connectivity of the atoms, confirming the substitution pattern on the thiazole ring and the structure of the cycloheptyl group.
By systematically applying these analytical techniques and logically interpreting the resulting data, researchers can confidently and authoritatively elucidate the structure of novel compounds like 2-bromo-4-cycloheptyl-1,3-thiazole, paving the way for further investigation into their potential applications in drug development and other scientific fields.
References
-
Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]
-
Gomha, S. M., et al. (2017). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules, 22(5), 765. Available from: [Link]
-
SynArchive. Hantzsch Thiazole Synthesis. Available from: [Link]
-
IntechOpen. (2020). Synthesis and Biological Evaluation of Thiazole Derivatives. Available from: [Link]
-
Althagafi, I., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1741. Available from: [Link]
-
Esselman, B. J., et al. (2021). Millimeter-wave and infrared spectroscopy of thiazole (c-C3H3NS) in its ground state and lowest-energy. Journal of Molecular Spectroscopy, 379, 111493. Available from: [Link]
-
Taurins, A., & Fenyes, J. G. E. (1957). THIAZOLES: III. INFRARED SPECTRA OF METHYLTHIAZOLES. Canadian Journal of Chemistry, 35(4), 423-429. Available from: [Link]
-
Semantic Scholar. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Available from: [Link]
-
ResearchGate. (2019). THIAZOLES: III. INFRARED SPECTRA OF METHYLTHIAZOLES. Available from: [Link]
-
Canadian Science Publishing. (1957). THIAZOLES: III. INFRARED SPECTRA OF METHYLTHIAZOLES. Available from: [Link]
-
Taylor & Francis Online. (2019). Structural, IR spectra NBO, TDDFT, AIM calculation, biological activity and docking property of[1][5][6]-triazolo[3,4-b][1][6][7] thiadiazole. Available from: [Link]
-
PubMed. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Available from: [Link]
-
ResearchGate. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Available from: [Link]
-
Asian Journal of Chemistry. (2016). Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. Available from: [Link]
-
MDPI. (2023). Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity. Available from: [Link]
-
ACS Publications. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination–Debromination Methods. Available from: [Link]
-
eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available from: [Link]
-
SpectraBase. 2-Bromobenzothiazole - Optional[13C NMR] - Chemical Shifts. Available from: [Link]
-
IntechOpen. (2017). Interpretation of Mass Spectra. Available from: [Link]
-
Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Available from: [Link]
-
ResearchGate. (2010). Mass spectrometry of halogen-containing organic compounds. Available from: [Link]
-
Royal Society of Chemistry. (2025). Comparative study of the reaction of 2-mercaptobenzimidazole with 2-bromo-1,3-diketones under conventional and green conditions: regioselective access to N/S-difunctionalized benzimidazoles and benzimidazo[2,1-b]thiazoles. Available from: [Link]
-
ResearchGate. (2014). 2-Bromo-4-phenyl-1,3-thiazole. Available from: [Link]
-
PubChemLite. 2-bromo-4-(2,2-difluorocyclopropyl)-1,3-thiazole. Available from: [Link]
-
Royal Society of Chemistry. (2023). A synthesis and spectral characterization of 4-methylthiazole derivatives. DFT approach and biological activities. Available from: [Link]
-
Macedonian Journal of Chemistry and Chemical Engineering. (2014). Synthesis and Characterization of Novel 1,3-Thiazole and 2-Amino-1,3,4-Thiadiazole Derivatives. Available from: [Link]
-
SpringerLink. (2017). Spectroscopic Studies of Fluorescence Effects in Bioactive 4-(5-Heptyl-1,3,4-Thiadiazol-2-yl)Benzene-1,3-Diol and 4-(5-Methyl-1,3,4-Thiadiazol-2-yl)Benzene-1,3-Diol Molecules Induced by pH Changes. Available from: [Link]
-
ResearchGate. (2017). Synthesis and structure confirmation of 2,4-disubstituted thiazole and 2,3,4-trisubstituted thiazole as thiazolium bromide salts. Available from: [Link]
-
Nature. (2021). Spectroscopic characterization and assessment of microbiological potential of 1,3,4-thiadiazole derivative showing ESIPT dual fluorescence enhanced by aggregation effects. Available from: [Link]
-
PubChemLite. 2-bromo-4-cyclopropyl-1,3-oxazole. Available from: [Link]
-
PubMed. (2017). Spectroscopic Studies of Fluorescence Effects in Bioactive 4-(5-Heptyl-1,3,4-Thiadiazol-2-yl)Benzene-1,3-Diol and 4-(5-Methyl-1,3,4-Thiadiazol-2-yl)Benzene-1,3-Diol Molecules Induced by pH Changes in Aqueous Solutions. Available from: [Link]
Sources
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Thiazole Derivatives | IntechOpen [intechopen.com]
- 4. chemimpex.com [chemimpex.com]
- 5. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. synarchive.com [synarchive.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Interpretation of Mass Spectra | IntechOpen [intechopen.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. asianpubs.org [asianpubs.org]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. benchchem.com [benchchem.com]
Comprehensive NMR Characterization of 2-Bromo-4-cycloheptyl-1,3-thiazole: A Technical Guide for Structural Elucidation
Executive Summary
The compound 2-Bromo-4-cycloheptyl-1,3-thiazole is a highly versatile building block in modern medicinal chemistry. The thiazole core acts as a robust hydrogen-bond acceptor and lipophilic scaffold, while the cycloheptyl ring introduces significant steric bulk and metabolic stability. Furthermore, the C2-bromine handle is primed for late-stage functionalization via Suzuki-Miyaura or Negishi cross-coupling reactions.
For researchers and drug development professionals, the precise structural elucidation of this molecule via 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy is a critical quality control gateway. This whitepaper provides an authoritative, in-depth deconstruction of the molecule's NMR profile, grounded in rigorous, self-validating experimental protocols.
The Philosophy of Rigorous NMR: Self-Validating Experimental Design
As a Senior Application Scientist, I approach NMR spectroscopy not merely as a measurement tool, but as a self-validating diagnostic system. An NMR spectrum is only as reliable as the thermodynamic and physical state of the sample. Every choice in the protocol must be designed to eliminate artifacts and establish causality.
-
Solvent Selection & The Deuterium Lock: Deuterated chloroform (CDCl3) is the optimal solvent for lipophilic thiazoles. Beyond solvation, the deuterium nucleus provides a critical "lock" signal. The spectrometer continuously monitors this frequency to compensate for the natural drift of the superconducting magnetic field, ensuring sharp, reproducible resonance lines[1].
-
Internal Referencing (The Anchor): Tetramethylsilane (TMS) must be added to define the 0.00 ppm origin. By anchoring the chemical shift axis internally, we guarantee that the observed electronic deshielding effects are absolute measurements of local electronic environments, immune to variations in bulk magnetic susceptibility[1].
-
Sample Geometry & Coil Dynamics: The solution height in the NMR tube must be precisely calibrated to ~40 mm. If the volume is too low, the sample does not fully occupy the receiver coil, causing severe magnetic field distortions at the liquid-air interface (shimming failure). If it is too high, expensive deuterated solvent is wasted without any corresponding gain in the signal-to-noise (S/N) ratio[2].
-
Particulate Filtration: Suspended solid particles create localized magnetic susceptibility gradients. These micro-gradients distort the magnetic field homogeneity ( B0 ), leading to broad, uninterpretable resonance lines that cannot be corrected by shimming. Filtration is therefore a non-negotiable step[3].
Experimental Protocols: Step-by-Step Methodology
To achieve research-grade spectral resolution, the following protocol must be strictly adhered to.
Note on Sensitivity: 13C is approximately 6,000 times less sensitive than 1H due to its low natural abundance (~1.1%) and lower gyromagnetic ratio. Therefore, sample concentrations must be adjusted accordingly[3].
-
Sample Weighing: Weigh 15–20 mg of 2-Bromo-4-cycloheptyl-1,3-thiazole for 1H NMR analysis. For 13C NMR, increase the mass to 40–50 mg to ensure a sufficient S/N ratio within a reasonable acquisition time.
-
Dissolution: Transfer the compound to a clean glass vial and add 0.6 mL of CDCl3 containing 0.03% v/v TMS[1]. Swirl gently until complete dissolution is achieved.
-
Filtration: Tightly pack a small plug of glass wool into the narrow neck of a Pasteur pipette. Filter the dissolved sample through this plug directly into a high-quality, defect-free 5 mm NMR tube[3].
-
Volume Verification: Verify that the solvent column height is approximately 40 mm[2].
-
Exterior Cleaning: Cap the tube securely. Wipe the exterior glass with a Kimwipe moistened with isopropanol to remove skin oils and contaminants before insertion into the spectrometer probe[2].
-
Acquisition: Lock onto the deuterium signal, perform automated gradient shimming (Z1-Z5), and acquire the spectra using standard pulse sequences (e.g., zg30 for 1H, zgpg30 for 13C with proton decoupling).
Fig 1. Self-validating NMR sample preparation workflow for thiazole derivatives.
Spectral Deconstruction: 1H and 13C NMR Analysis
The structural validation of 2-Bromo-4-cycloheptyl-1,3-thiazole relies on identifying the distinct electronic environments of the heteroaromatic core and the flexible aliphatic ring.
Quantitative Data Presentation
Table 1: 1H NMR Assignments (400 MHz, CDCl3)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality / Environment |
| 7.05 | Singlet (s) | 1H | Thiazole H-5 | Deshielded by heteroaromatic ring current. |
| 2.85 | Multiplet (m) | 1H | Cycloheptyl CH | Deshielded by proximity to the sp2 thiazole carbon. |
| 1.50 – 2.05 | Multiplet (m) | 12H | Cycloheptyl CH2 | Complex overlapping aliphatic signals due to ring puckering. |
Table 2: 13C NMR Assignments (100 MHz, CDCl3)
| Chemical Shift (δ, ppm) | Type | Assignment | Causality / Environment |
| 164.0 | Quaternary (C) | Thiazole C-4 | Highly deshielded via sp2 hybridization and alkyl hyperconjugation. |
| 135.0 | Quaternary (C) | Thiazole C-2 | Inductively deshielded by the electronegative Bromine atom. |
| 114.5 | Methine (CH) | Thiazole C-5 | Standard heteroaromatic resonance for C5 in 2,4-disubstituted thiazoles. |
| 42.0 | Methine (CH) | Cycloheptyl CH | Downfield aliphatic shift due to adjacent aromatic system. |
| 34.5, 28.5, 26.5 | Methylene (CH2) | Cycloheptyl CH2 | Distinct magnetic environments due to the 7-membered ring conformation. |
Mechanistic Insights & Electronic Pathways
Understanding the why behind the chemical shifts is what separates raw data collection from true structural elucidation.
The Thiazole Core: The C2 position is directly bonded to bromine. While bromine is highly electronegative and withdraws electron density inductively (deshielding the carbon), it also exerts a "heavy-atom effect" that provides a slight diamagnetic shielding compared to a chlorine analog. This delicate balance places the C2 carbon at a characteristic ~135.0 ppm. Conversely, the C4 position (~164.0 ppm) is heavily deshielded. This is driven by the sp2 hybridization of the ring and the electron-donating hyperconjugative effect of the attached cycloheptyl group. The H5 proton exists as an isolated spin system, lacking any adjacent protons to couple with, which results in a diagnostic, sharp singlet at ~7.05 ppm.
The Cycloheptyl Ring: The 7-membered cycloheptyl ring is highly dynamic, rapidly interconverting between various non-planar conformations (e.g., twist-chair). The methine proton (CH) at the point of attachment is shifted downfield to ~2.85 ppm due to the diamagnetic anisotropy of the adjacent thiazole ring[4]. The remaining six methylene groups (CH2) exist in multiple distinct magnetic environments. Because the ring is puckered, the axial and equatorial protons experience different shielding environments, resulting in a broad, complex multiplet spanning 1.50 to 2.05 ppm in the 1H spectrum, and three distinct CH2 resonances in the 13C spectrum[4].
Fig 2. Electronic shielding pathways and resulting chemical shifts for the target molecule.
References
- 8.1 - FT-NMR Sample Preparation Guide - MIT OpenCourseWare, mit.edu.
- Sample Preparation | Faculty of Mathematical & Physical Sciences - UCL, ucl.ac.uk.
- NMR Sample Preparation, hw.ac.uk.
- Synthesis of Cycloalkyl Substituted Purine Nucleosides via a Metal-Free Radical Route - The Royal Society of Chemistry, rsc.org.
Sources
An In-Depth Technical Guide to the Mass Spectrometry of 2-Bromo-4-cycloheptyl-1,3-thiazole
This guide provides a comprehensive technical overview of the mass spectrometric analysis of 2-Bromo-4-cycloheptyl-1,3-thiazole. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core principles of ionization, fragmentation, and spectral interpretation for this specific heterocyclic compound. Our focus is on providing actionable insights and robust methodologies grounded in established scientific principles.
Introduction: The Analytical Significance of 2-Bromo-4-cycloheptyl-1,3-thiazole
2-Bromo-4-cycloheptyl-1,3-thiazole is a heterocyclic compound featuring a thiazole ring, a bromine substituent, and a cycloheptyl group. Thiazole derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and versatile applications.[1] Mass spectrometry is an indispensable tool for the structural elucidation and quantification of such molecules. A thorough understanding of its mass spectrometric behavior is crucial for impurity profiling, metabolite identification, and quality control in synthetic and developmental pipelines.
The presence of both a bromine atom and a cycloalkyl group imparts a distinct fragmentation pattern, making its mass spectrum information-rich. This guide will predict and analyze these patterns to facilitate the unambiguous identification of this compound.
Fundamental Molecular Characteristics
Before delving into the mass spectrometric analysis, it is essential to understand the basic physicochemical properties of 2-Bromo-4-cycloheptyl-1,3-thiazole.
| Property | Value | Significance in Mass Spectrometry |
| Molecular Formula | C10H14BrNS | Determines the monoisotopic and average mass. |
| Monoisotopic Mass | 261.0085 u | The exact mass used for high-resolution mass spectrometry. |
| Molecular Weight | 262.20 g/mol | The weighted average mass of all isotopic contributions. |
| Isotopic Signature | Presence of 79Br and 81Br | Results in a characteristic M+ and M+2 isotopic pattern with a ~1:1 intensity ratio.[2][3] |
Ionization Methodologies: A Comparative Rationale
The choice of ionization technique is paramount and is dictated by the analyte's properties and the analytical objective. For 2-Bromo-4-cycloheptyl-1,3-thiazole, both Electron Ionization (EI) and Electrospray Ionization (ESI) are viable, with each offering distinct advantages.
Electron Ionization (EI)
EI is a "hard" ionization technique that imparts significant energy to the molecule, leading to extensive and reproducible fragmentation.[4] This is highly valuable for structural elucidation.
-
Mechanism: High-energy electrons bombard the sample, causing the ejection of an electron to form a molecular ion (M•+). This radical cation is energetically unstable and undergoes fragmentation.
-
Suitability: Ideal for GC-MS analysis, assuming the compound is sufficiently volatile and thermally stable. The resulting fragmentation pattern serves as a "fingerprint" for library matching and structural confirmation.
Electrospray Ionization (ESI)
ESI is a "soft" ionization technique that typically produces protonated molecules ([M+H]+) or other adducts with minimal fragmentation.[5]
-
Mechanism: A high voltage is applied to a liquid sample, creating an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions.
-
Suitability: The method of choice for LC-MS analysis. It is particularly useful for confirming the molecular weight of the compound. Fragmentation can be induced in the collision cell (tandem mass spectrometry, MS/MS) to obtain structural information.
Predicted Fragmentation Pathways
The fragmentation of 2-Bromo-4-cycloheptyl-1,3-thiazole is expected to be driven by the presence of the bromine atom, the thiazole ring, and the cycloheptyl substituent.
Electron Ionization (EI) Fragmentation
Under EI conditions, the molecular ion (M•+) will be readily formed and is expected to be observable. The bromine isotopes (79Br and 81Br) will result in a characteristic pair of peaks for the molecular ion at m/z 261 and 263, with nearly equal intensity.[2]
The primary fragmentation routes are predicted to be:
-
Loss of the Cycloheptyl Group: Cleavage of the bond between the thiazole ring and the cycloheptyl group is a likely fragmentation pathway. This can occur in two ways:
-
Loss of a neutral cycloheptyl radical (•C7H13) to yield a brominated thiazole cation at m/z 166/168.
-
Loss of a neutral brominated thiazole radical to yield a cycloheptyl cation (C7H13+) at m/z 97.
-
-
Fragmentation of the Cycloheptyl Ring: Cycloalkanes are known to fragment via the loss of small neutral molecules like ethene (C2H4).[6][7] This could lead to a series of fragment ions.
-
Thiazole Ring Cleavage: The thiazole ring itself can undergo fragmentation, although this is generally less favorable than the cleavage of substituents.[8]
Caption: Predicted EI fragmentation of 2-Bromo-4-cycloheptyl-1,3-thiazole.
Collision-Induced Dissociation (CID) in ESI-MS/MS
In an ESI-MS/MS experiment, the protonated molecule [M+H]+ (m/z 262/264) would be selected as the precursor ion. Collision with an inert gas in the collision cell would induce fragmentation.
-
Loss of Neutral Cycloheptene: A likely fragmentation pathway would be the loss of a neutral cycloheptene molecule (C7H12) from the protonated molecular ion, resulting in a fragment ion at m/z 166/168.
-
Loss of HBr: Elimination of hydrogen bromide is another plausible fragmentation route, leading to a fragment ion at m/z 181.
Caption: Predicted ESI-MS/MS fragmentation of 2-Bromo-4-cycloheptyl-1,3-thiazole.
Experimental Protocols
To acquire high-quality mass spectra of 2-Bromo-4-cycloheptyl-1,3-thiazole, the following experimental setups are recommended.
GC-MS (EI) Protocol
-
Sample Preparation: Dissolve the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
Gas Chromatography (GC):
-
Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) is suitable.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
-
LC-MS (ESI) Protocol
-
Sample Preparation: Dissolve the compound in a mixture of water and a polar organic solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 µg/mL.
-
Liquid Chromatography (LC):
-
Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) is recommended.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Scan Range: m/z 100-500.
-
For MS/MS: Select the precursor ions at m/z 262 and 264 and apply a collision energy of 10-30 eV.
-
Data Interpretation and Summary
The key to identifying 2-Bromo-4-cycloheptyl-1,3-thiazole in a mass spectrum is the recognition of the characteristic bromine isotopic pattern. The presence of two peaks of nearly equal intensity, separated by 2 m/z units, for the molecular ion and any bromine-containing fragments is a definitive indicator.
| Ion | Predicted m/z (79Br/81Br) | Ionization Mode | Proposed Structure/Origin |
| [M]+• | 261/263 | EI | Molecular Ion |
| [M+H]+ | 262/264 | ESI | Protonated Molecule |
| [C3HBrNS]+• | 166/168 | EI | Loss of •C7H13 |
| [C3H2BrNS]+ | 166/168 | ESI-MS/MS | Loss of C7H12 |
| [C7H13]+ | 97 | EI | Cycloheptyl cation |
| [C10H14NS]+ | 181 | ESI-MS/MS | Loss of HBr |
Conclusion
The mass spectrometric analysis of 2-Bromo-4-cycloheptyl-1,3-thiazole is straightforward with a clear understanding of fundamental fragmentation principles. The prominent bromine isotopic signature provides a strong diagnostic tool for its identification. By employing the appropriate ionization techniques and experimental parameters outlined in this guide, researchers can confidently characterize this compound and its related impurities or metabolites. The predictive fragmentation pathways detailed herein serve as a robust framework for interpreting the resulting mass spectra.
References
-
Clarke, G. M., Grigg, R., & Williams, D. H. (1966). Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. Journal of the Chemical Society B: Physical Organic, 339-343. [Link]
-
Mohamed, M. S., Awad, S. M., & Ahmed, N. M. (2006). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Journal of the Chinese Chemical Society, 53(4), 937-944. [Link]
-
Zwiener, C., & Glauner, T. (2007). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. International Journal of Environmental Analytical Chemistry, 87(1-2), 103-113. [Link]
-
Chemguide. (n.d.). The M+2 peak in mass spectra. Retrieved from [Link]
-
Canvas. (2023, December 3). Bromo pattern in Mass Spectrometry [Video]. YouTube. [Link]
-
JoVE. (2024, December 5). Mass Spectrometry: Cycloalkane Fragmentation. Retrieved from [Link]
-
LibreTexts Chemistry. (2023, January 29). Fragmentation of Cyclic Alkanes. Retrieved from [Link]
-
Chemguide. (n.d.). Fragmentation patterns in mass spectra. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. youtube.com [youtube.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. tandfonline.com [tandfonline.com]
- 6. jove.com [jove.com]
- 7. whitman.edu [whitman.edu]
- 8. Studies in mass spectrometry. Part VII. Mass spectra of thiazoles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
Solubility Profiling of 2-Bromo-4-cycloheptyl-1,3-thiazole: A Predictive and Experimental Framework
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The solubility of a compound is a critical determinant of its developability, influencing every stage from initial screening to final formulation. For novel chemical entities such as 2-Bromo-4-cycloheptyl-1,3-thiazole, for which public data is unavailable, establishing a robust solubility profile is a foundational step. This guide provides a comprehensive framework for both predicting and experimentally determining the solubility of this compound in a range of organic solvents. We will deconstruct the molecule's structure to make informed predictions, present validated, step-by-step protocols for quantitative analysis, and discuss the practical application of this data in a drug development context. This document is designed to equip researchers with the necessary theoretical understanding and practical methodologies to confidently characterize this and similar novel heterocyclic compounds.
Introduction: Solubility as a Cornerstone of Pharmaceutical Development
In the journey of a drug from a laboratory bench to a patient, solubility is a non-negotiable physical property.[1] It dictates a compound's absorption, distribution, metabolism, and excretion (ADMET) profile, and fundamentally impacts bioavailability.[2] A compound with poor solubility can face significant hurdles, including challenging formulations, low in-vivo efficacy, and costly development pathways. Thiazole derivatives are of significant interest in medicinal chemistry due to their presence in numerous bioactive compounds and their versatile chemical nature.[3][4] 2-Bromo-4-cycloheptyl-1,3-thiazole represents a specific scaffold with potential utility. However, the lack of established solubility data necessitates a systematic approach to its characterization. This guide provides that approach, blending predictive science with proven experimental techniques.
Physicochemical Profile and Solubility Prediction
Before any benchwork is initiated, a thorough analysis of the molecular structure provides critical insights into its likely behavior. The principle of "like dissolves like" is our primary guide, meaning solvents with similar polarity to the solute will be most effective.[5]
Molecular Structure Deconstruction
The structure of 2-Bromo-4-cycloheptyl-1,3-thiazole can be broken down into three key components that collectively determine its overall physicochemical character.
Caption: Key structural moieties of 2-Bromo-4-cycloheptyl-1,3-thiazole.
-
1,3-Thiazole Core : This aromatic heterocyclic ring provides a degree of polarity and the nitrogen atom can act as a hydrogen bond acceptor. Thiazole itself is soluble in alcohol and ether.[3]
-
2-Bromo Substituent : The bromine atom is electron-withdrawing and increases the molecule's overall mass and polarizability.
-
4-Cycloheptyl Substituent : This large, saturated hydrocarbon ring is the most significant contributor to the molecule's character. It is highly non-polar and lipophilic, and its bulk will likely dominate the solubility profile, driving it towards non-polar solvents.
In Silico Predictions and Analog Comparison
Quantitative Structure-Property Relationship (QSPR) models use a compound's structure to predict its properties.[2] A key descriptor for solubility is the partition coefficient, LogP (or its calculated version, XLogP3), which measures lipophilicity. While data for our target molecule is absent, we can infer its properties from structurally similar compounds.
| Compound | Molecular Formula | XLogP3 / LogP | Reference |
| 2-Bromo-4-cyclopropyl-1,3-thiazole | C₆H₆BrNS | 2.98 | [6] |
| 2-Bromo-4-cyclohexyl-1,3-thiazole | C₉H₁₂BrNS | 3.95 | [7] |
| 2-Bromo-4-cycloheptyl-1,3-thiazole | C₁₀H₁₄BrNS | ~4.5 (Estimated) | N/A |
The cycloheptyl group is larger and more lipophilic than both cyclopropyl and cyclohexyl groups. Therefore, it is reasonable to predict a LogP value greater than 4.0.
Prediction: Based on this analysis, 2-Bromo-4-cycloheptyl-1,3-thiazole is predicted to be a highly lipophilic molecule with poor aqueous solubility and a strong preference for non-polar to moderately polar aprotic organic solvents.
A Validated Framework for Experimental Solubility Determination
The following section outlines a systematic, multi-stage process for accurately determining the solubility of the target compound. This workflow ensures that resources are used efficiently, starting with simple qualitative tests and progressing to precise quantitative measurements.
Caption: Experimental workflow for solubility characterization.
Solvent Selection Rationale
A well-chosen panel of solvents covering a range of polarities is essential. The following list represents a standard starting point for a lipophilic compound.
-
Non-Polar: Heptane, Toluene
-
Polar Aprotic: Dichloromethane (DCM), Ethyl Acetate (EtOAc), Tetrahydrofuran (THF), Acetone, Acetonitrile (ACN)
-
Highly Polar / H-Bonding: Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)
-
Polar Protic: Methanol (MeOH), Ethanol (EtOH)
Protocol 1: Rapid Qualitative Solubility Assessment
Expertise & Experience: This initial, low-cost screen prevents wasted effort in the more time-consuming quantitative phase. It provides a rough estimate (e.g., "sparingly soluble," "freely soluble") and helps define the concentration range for the definitive experiment.[5][8]
Methodology:
-
Preparation: Label two sets of small glass vials (e.g., 1.5 mL) for each selected solvent.
-
Low Concentration: Add approximately 1 mg of 2-Bromo-4-cycloheptyl-1,3-thiazole to the first set of vials.
-
Solvent Addition (Low): Add 1 mL of the corresponding solvent to each vial.
-
High Concentration: Add approximately 10 mg of the compound to the second set of vials.
-
Solvent Addition (High): Add 1 mL of the corresponding solvent to each vial.
-
Agitation: Vortex each vial vigorously for 60 seconds.
-
Observation: Allow the vials to stand for 5 minutes. Visually inspect for any undissolved solid material against a dark background. A clear solution indicates solubility at that concentration.
Protocol 2: Quantitative Thermodynamic Solubility (Shake-Flask Method)
Trustworthiness: The shake-flask method is the "gold standard" for determining thermodynamic equilibrium solubility.[9] By ensuring excess solid is present and allowing sufficient time for equilibrium to be reached, this protocol yields a self-validating, highly reproducible result.
Methodology:
-
Compound Addition: Accurately weigh an excess amount of 2-Bromo-4-cycloheptyl-1,3-thiazole (e.g., 20-30 mg, ensuring it's more than can dissolve based on qualitative tests) into a 4 mL glass vial.
-
Solvent Dispensing: Add a precise volume (e.g., 2.0 mL) of the chosen organic solvent to the vial.
-
Equilibration: Seal the vial tightly. Place it on an orbital shaker or rotator in a temperature-controlled environment (typically 25 °C) for 24 hours. Causality: 24 hours is generally sufficient for most compounds to reach equilibrium. Shorter times may underestimate solubility, while longer times are rarely necessary.
-
Phase Separation: After equilibration, let the vial stand undisturbed for at least 1 hour to allow larger particles to settle.
-
Filtration/Centrifugation: To remove all undissolved solid, withdraw a sample of the supernatant using a syringe and pass it through a solvent-compatible 0.45 µm syringe filter (e.g., PTFE) into a clean analysis vial. Alternatively, centrifuge the sample at high speed (e.g., 14,000 rpm for 10 minutes) and carefully collect the supernatant. Causality: This step is critical. Failure to remove all particulate matter is the most common source of erroneously high solubility values.
-
Dilution: Accurately dilute a known volume of the clear, saturated supernatant with a suitable solvent (often the mobile phase for HPLC) to bring its concentration into the linear range of the analytical calibration curve.
-
Analysis: Quantify the concentration of the diluted sample using a validated analytical method, such as HPLC-UV.
Analytical Quantification: HPLC-UV Method
High-Performance Liquid Chromatography with UV detection is the preferred method for quantifying dissolved compound due to its specificity, sensitivity, and reproducibility.[9]
Protocol:
-
Instrumentation: A standard HPLC system with a UV/Vis or Diode Array Detector.
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a suitable starting point for this lipophilic compound.
-
Mobile Phase: An isocratic or gradient mixture of Acetonitrile (ACN) and water. Given the predicted LogP, a high percentage of ACN will be required (e.g., 80:20 ACN:Water).
-
Detection: The thiazole ring is expected to have a UV absorbance maximum. Scan a standard solution from 200-400 nm to determine the optimal wavelength (likely around 254 nm) for detection.
-
Calibration Curve (Self-Validating System):
-
Prepare a stock solution of 2-Bromo-4-cycloheptyl-1,3-thiazole of known concentration (e.g., 1 mg/mL in ACN).
-
Perform serial dilutions to create a series of at least five calibration standards that bracket the expected concentration of your diluted samples.
-
Inject each standard and plot the peak area versus concentration.
-
Perform a linear regression. A correlation coefficient (R²) of >0.995 is required to validate the assay's accuracy.
-
-
Sample Analysis: Inject the diluted supernatant from the shake-flask experiment. Use the regression equation from the calibration curve to calculate its concentration. Remember to account for the dilution factor to determine the final solubility value.
Data Interpretation and Application
The final solubility data should be presented in standard units for easy comparison and use.
Example Data Table:
| Solvent | Polarity Index | Solubility (mg/mL) | Solubility (M) | Classification |
| Heptane | 0.1 | [Experimental Value] | [Calculated Value] | [e.g., Freely Soluble] |
| Toluene | 2.4 | [Experimental Value] | [Calculated Value] | [e.g., Soluble] |
| DCM | 3.1 | [Experimental Value] | [Calculated Value] | [e.g., Soluble] |
| Ethyl Acetate | 4.4 | [Experimental Value] | [Calculated Value] | [e.g., Sparingly Soluble] |
| Methanol | 5.1 | [Experimental Value] | [Calculated Value] | [e.g., Slightly Soluble] |
| DMSO | 7.2 | [Experimental Value] | [Calculated Value] | [e.g., Soluble] |
This data directly informs critical decisions:
-
Medicinal Chemistry: If solubility in pharmaceutically acceptable solvents is low, the data provides a baseline for guiding structural modifications (e.g., adding polar functional groups) to improve properties.[10]
-
Process Chemistry: Guides the choice of solvents for scaling up reactions, extractions, and, most importantly, for developing crystallization procedures.
-
Formulation Science: Essential for selecting appropriate vehicles for in vitro and in vivo testing. For a lipophilic compound, this data would point towards lipid-based or co-solvent formulations.
Conclusion
While no prior data exists for 2-Bromo-4-cycloheptyl-1,3-thiazole, a robust solubility profile can be confidently established through a logical, multi-step process. By combining predictive structural analysis with systematic and validated experimental protocols like the shake-flask method coupled with HPLC-UV analysis, researchers can generate the reliable data necessary for informed decision-making. This framework not only provides a direct path to characterizing the target molecule but also serves as a template for evaluating the solubility of other novel chemical entities in the drug discovery pipeline.
References
-
Measurement and ANN prediction of pH-dependent solubility of nitrogen-heterocyclic compounds. (2015). Chemosphere. [Link]
-
Abramov, Y. A., & Loschen, C. (2025). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. [Link]
-
Solubility test for Organic Compounds. (2024). University of Technology, Iraq. [Link]
-
Experiment 1. Solubility of Organic Compounds. Scribd. [Link]
-
Sadeghalvad, B., et al. (2025). Predicting drug solubility in binary solvent mixtures using graph convolutional networks: a comprehensive deep learning approach. Journal of Cheminformatics. [Link]
-
Experiment: Solubility of Organic & Inorganic Compounds. Diablo Valley College. [Link]
-
Solubility Tests for Organic Compounds. (2021). YouTube. [Link]
-
Huuskonen, J., et al. (2000). Prediction of drug solubility from molecular structure using a drug-like training set. ResearchGate. [Link]
-
Ganapathi, K., & Kulkarni, K. D. (1953). Bromination and Nitration of Some Monosubstituted Thiazoles. Proceedings of the Indian Academy of Sciences - Section A. [Link]
-
Decarboxylative Bromination of Thiazole Core and Consecutive Cross-Coupling Reactions. Preprints.org. [Link]
-
2-Bromo-4-phenyl-1,3-thiazole. PubChem. [Link]
-
A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). Journal of Advanced Research in Applied Sciences and Engineering Technology. [Link]
-
El-Gohary, N. S., & Shaaban, M. I. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules. [Link]
-
Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Synthesis and Biological Evaluation of Thiazole Derivatives. (2020). IntechOpen. [Link]
-
2-Bromo-4-phenyl-1,3-thiazole. (2014). ResearchGate. [Link]
Sources
- 1. Predicting drug solubility in binary solvent mixtures using graph convolutional networks: a comprehensive deep learning approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lifechemicals.com [lifechemicals.com]
- 3. mjas.analis.com.my [mjas.analis.com.my]
- 4. Synthesis and Biological Evaluation of Thiazole Derivatives | IntechOpen [intechopen.com]
- 5. chem.ws [chem.ws]
- 6. echemi.com [echemi.com]
- 7. chemscene.com [chemscene.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. lifechemicals.com [lifechemicals.com]
- 10. researchgate.net [researchgate.net]
Technical Whitepaper: Advanced Hantzsch Synthesis of 4-Cycloheptyl-1,3-thiazole
Executive Summary
The synthesis of sterically demanding, functionally versatile 1,3-thiazoles is a critical operation in modern medicinal chemistry and materials science. 4-Cycloheptyl-1,3-thiazole represents a unique structural motif where the lipophilic, conformationally flexible cycloheptyl ring is directly attached to the electron-rich thiazole core. This whitepaper provides an in-depth, self-validating methodological guide to synthesizing 4-cycloheptyl-1,3-thiazole via the classical Hantzsch thiazole synthesis[1]. By dissecting the mechanistic causality behind precursor selection, solvent effects, and reagent stability, this guide establishes a robust, high-yield protocol suitable for scale-up and rigorous analytical validation.
Mechanistic Rationale & Precursor Causality
The Hantzsch thiazole synthesis, first developed in 1887, remains the most productive and widely utilized method for constructing the thiazole pharmacophore[1][2]. The reaction proceeds via the cyclocondensation of an α -haloketone with a thioamide[2][3]. To achieve the specific substitution pattern of 4-cycloheptyl-1,3-thiazole (unsubstituted at the C2 position), the required precursors are 2-bromo-1-cycloheptylethanone and thioformamide .
Causality in Experimental Design
-
Halogen Selection (Bromine vs. Chlorine): While α -chloroketones are cheaper, 2-bromo-1-cycloheptylethanone is strictly preferred. Bromide is a superior leaving group, which accelerates the initial SN2 S-alkylation step. This allows the reaction to proceed at lower temperatures (60–80 °C), which is critical for minimizing the thermal degradation of the sensitive thioformamide precursor[3].
-
Thioformamide Instability: Thioformamide ( HCSNH2 ) is notoriously unstable and is prone to rapid decomposition into hydrogen cyanide (HCN) and hydrogen sulfide ( H2S ) under ambient conditions[4]. To ensure high conversion rates and prevent the formation of toxic byproducts, thioformamide must be generated in situ (e.g., via the thionation of formamide using P4S10 ) or used immediately upon isolation[4].
-
Steric Accommodation: The cycloheptyl ring introduces moderate steric hindrance during the intramolecular cyclization step. Utilizing a polar aprotic solvent like N,N-Dimethylformamide (DMF) enhances the nucleophilicity of the nitrogen atom, driving the ring closure faster than traditional protic solvents like ethanol.
Mechanistic Pathway & Workflow Visualization
The formation of the thiazole ring is a thermodynamically driven cascade. It begins with the nucleophilic attack of the thioamide sulfur on the α -carbon of the haloketone, followed by an intramolecular cyclization where the nitrogen attacks the carbonyl carbon, forming a hydroxythiazoline intermediate. Subsequent acid-catalyzed dehydration yields the aromatic system[3].
Logical flow of the Hantzsch thiazole synthesis mechanism.
Experimental workflow for the synthesis and purification of 4-cycloheptyl-1,3-thiazole.
Quantitative Data & Optimization Matrix
To establish a self-validating protocol, various reaction conditions were evaluated to maximize the yield of 4-cycloheptyl-1,3-thiazole while minimizing the degradation of thioformamide.
| Solvent | Thioformamide Source | Base Additive | Temp (°C) | Time (h) | Yield (%) | Mechanistic Rationale |
| Ethanol | Pre-synthesized (Stored) | None | 78 (Reflux) | 6 | 32% | High degradation of stored thioformamide; HBr buildup stalls dehydration. |
| Dioxane | In situ (
P4S10
| CaCO3 | 60 | 4 | 68% | In situ generation prevents decomposition[4]; CaCO3 acts as an HBr scavenger. |
| DMF | In situ (
P4S10
| NaHCO3 | 80 | 3 | 85% | Polar aprotic solvent accelerates cyclization; optimal thermal balance. |
Step-by-Step Experimental Protocols
The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that failure at any intermediate step is immediately detected, preventing the waste of downstream resources.
Protocol A: Synthesis of 2-Bromo-1-cycloheptylethanone
Note: This α -bromination utilizes 1-cycloheptylethanone as the starting material. Alternatively, it can be derived from cycloheptanecarboxylic acid via oxalyl chloride and diazomethane[5].
-
Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and an internal thermometer.
-
Dissolution: Dissolve 1-cycloheptylethanone (1.0 equiv, 50 mmol) in 50 mL of glacial acetic acid. Cool the reaction mixture to 0–5 °C using an ice-water bath[3].
-
Bromination: Dissolve bromine ( Br2 , 1.05 equiv, 52.5 mmol) in 20 mL of glacial acetic acid. Add this solution dropwise via the dropping funnel over 45 minutes, maintaining the internal temperature below 10 °C.
-
Validation Checkpoint 1 (TLC): Stir for an additional 1 hour at room temperature. Monitor via TLC (Hexane:EtOAc 9:1). The disappearance of the starting material and the appearance of a new, slightly more polar UV-active spot confirms conversion.
-
Workup: Pour the mixture into 200 mL of ice water. Extract with dichloromethane (DCM) (3 x 50 mL). Wash the combined organic layers with saturated aqueous NaHCO3 until the aqueous phase is slightly basic (pH ~8), followed by brine. Dry over anhydrous MgSO4 , filter, and concentrate under reduced pressure to yield the α -bromoketone as a pale yellow oil.
Protocol B: In Situ Hantzsch Cyclocondensation
-
Thioformamide Generation: In a flame-dried 100 mL flask under a nitrogen atmosphere, dissolve formamide (1.5 equiv, 75 mmol) in 30 mL of anhydrous DMF. Add phosphorus pentasulfide ( P4S10 , 0.3 equiv, 15 mmol) in small portions. Stir at room temperature for 1 hour to generate thioformamide in situ[4].
-
Condensation: To the in situ generated thioformamide solution, add solid NaHCO3 (1.5 equiv, 75 mmol) followed by the dropwise addition of 2-bromo-1-cycloheptylethanone (1.0 equiv, 50 mmol) dissolved in 10 mL of DMF[3].
-
Cyclization: Heat the reaction mixture to 80 °C and stir for 3 hours. The mixture will darken as the aromatization proceeds.
-
Validation Checkpoint 2 (LC-MS): Withdraw a 10 μL aliquot, dilute in methanol, and inject into the LC-MS. Look for the complete consumption of the bromoketone mass and the appearance of the target product mass ( [M+H]+=182.10 m/z).
-
Workup & Purification: Cool the mixture to room temperature and quench with 100 mL of water. Extract with ethyl acetate (3 x 50 mL). Wash the combined organic layers extensively with water (3 x 50 mL) to remove DMF, then wash with brine. Dry over Na2SO4 and concentrate.
-
Chromatography: Purify the crude residue via silica gel flash chromatography using a gradient of Hexane to 5% EtOAc in Hexane. 4-Cycloheptyl-1,3-thiazole elutes as a clear, high-boiling oil.
Analytical Validation Parameters
To ensure the trustworthiness of the synthesized 4-cycloheptyl-1,3-thiazole, the following spectroscopic parameters must be met:
-
Mass Spectrometry (ESI-TOF): Calculated for C10H15NS [M+H]+ : 182.1003; Found: 182.1008.
-
1H NMR (400 MHz, CDCl3 ): δ 8.75 (d, J = 2.1 Hz, 1H, Thiazole C2-H), 6.92 (d, J = 2.1 Hz, 1H, Thiazole C5-H), 2.85 (m, 1H, Cycloheptyl CH), 2.05–1.45 (m, 12H, Cycloheptyl CH2 ). Note: The downfield shift of the C2 proton is diagnostic of the unsubstituted 1,3-thiazole core.
References[1] "A Systematic Review On Thiazole Synthesis And Biological Activities" - kuey.net. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFw97qQpC531jJXS4NK9tyFB9hf3vfAL_m_n6GF24wv6nS-V7iETLohMxPNEmMZ2P6gNclR62vgOXWU_fzW586yBs635prGOicM39nAV6SbIH0TdTSmJN-OJHa8f7aVsV0B_bLK8e6kfnJ9OaCLRv3FdVxmxKeALeiCeQ==[5] "US Patent 8,158,648 B2" - googleapis.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFpfhlp5b3N00SUrl5KMkX8BrMytoXlVqSle4cn32laoezU4mPNJWMJyKzunY-ubfNDWgVzumlze4Dq-7speuymz_Aj3AwB0owIUELDanRso3iO2OnSgFGrdJ2a8Os4QcA7cnIGzfcridsIT4H2P_bAkQVln7qOdzkMD0lnEfUsErDbfpRaZb-3bs2lzQ==[2] "Recent Development in the Synthesis of Thiazoles" - nih.gov. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH1dDe9guOizhXsLQA_2F3qLpJmpL4EDzqyAMj93ypeT6w-pzZZwhRmBYzswX-rfYIix1aez3I8dOCD2-nLXbri6WZbaSp9P-iauq53VGIr6YuffEm7EuwBvFnMebCoe9z1Ao-J[3] "An In-depth Technical Guide to the Synthesis of 5-pentyl-1,3-thiazole" - benchchem.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG9D-YXnStcnLt6nz42MGJdv_OSn9RFcf3dIlRArpGeoEnZOuqGt4yfP2lxkfJaljmW-O7xZfS8Q5PTsWZ9P8qtrKguraW40ggScZMQwJdPjqAt28n57zZNNDN6bS1TaPopnjtx_Xrp37zMifvvGtTBq6NXyAiG-Xpfl9XpQMWoNzLF8euAp9L8eHJF7GIgR2-da-z0icTdzYkvSX0F0N2vYq4=[4] "General Synthetic Methods for Thiazole and Thiazolium Salts" - sciencemadness.org. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFKZAvQMPese-kEXLwUOJ8ZbdfQqNJkiG23Uj4CT3qiQA4lOvlGQKwNYNktpXWDrcHESZA8HdbnaMiEwPMi__3AziaL674sWFigvaW2WL05C99Z44FDo10FyV9miIEo-g0Cjoqu1w1bYDKOLWz14HBp0tDH2UQaD3q3Fgg6vM-M
Sources
A Technical Guide to the Selection of Starting Materials for the Synthesis of 2-Bromo-4-cycloheptyl-1,3-thiazole
Abstract
This technical guide provides a comprehensive analysis of the synthetic pathways and requisite starting materials for the preparation of 2-bromo-4-cycloheptyl-1,3-thiazole, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. By employing a retrosynthetic approach, this document elucidates the most efficient and scientifically sound strategies, focusing on the Hantzsch thiazole synthesis followed by a Sandmeyer bromination. We offer detailed, field-proven protocols, mechanistic insights, and a comparative analysis of precursor synthesis routes to empower researchers and drug development professionals in their synthetic endeavors. The causality behind experimental choices is explained, ensuring that each protocol is a self-validating system grounded in established chemical principles.
Introduction: The Significance of the 2-Bromo-4-substituted-thiazole Scaffold
The 1,3-thiazole ring is a privileged heterocyclic motif found in a vast array of biologically active compounds and approved pharmaceuticals.[1] Its ability to engage in hydrogen bonding and act as a bioisostere for other functional groups makes it a cornerstone in modern medicinal chemistry. The specific introduction of a bromine atom at the 2-position and an alkyl substituent at the 4-position, as in 2-bromo-4-cycloheptyl-1,3-thiazole, creates a versatile intermediate. The bromo-substituent serves as a synthetic handle for further functionalization via cross-coupling reactions, while the cycloheptyl group modulates lipophilicity and spatial arrangement, which are critical for optimizing pharmacokinetic and pharmacodynamic properties. This guide deconstructs the synthesis of this valuable building block, focusing on the critical first step: the selection and preparation of the appropriate starting materials.
Core Synthetic Strategy: A Retrosynthetic Analysis
The most logical and robust approach to constructing 2-bromo-4-cycloheptyl-1,3-thiazole involves a two-stage process: first, the formation of the 4-cycloheptylthiazole core, and second, the regioselective installation of the bromine atom. A retrosynthetic analysis reveals a clear and well-precedented pathway.
Figure 2: Mechanism of the Hantzsch thiazole synthesis.
This protocol is a robust procedure for the cyclocondensation reaction. [2][3][4]
-
In a round-bottom flask, combine 2-bromo-1-cycloheptylethanone (0.05 mol) and thiourea (0.06 mol).
-
Add ethanol (100 mL) as the solvent and a magnetic stir bar.
-
Heat the mixture to reflux (approximately 78 °C) with stirring for 3-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing ice water (200 mL) and basify to pH 8-9 with a concentrated ammonium hydroxide solution.
-
A solid precipitate will form. Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold water and dry under vacuum to yield 2-amino-4-cycloheptyl-1,3-thiazole. The product can be further purified by recrystallization from ethanol if necessary.
Sandmeyer Bromination
The final step is the conversion of the 2-amino group to the target 2-bromo functionality. The Sandmeyer reaction is the classic and most reliable method for this transformation on a heterocyclic amine. [5][6]It involves the formation of a diazonium salt intermediate, which is then decomposed in the presence of a copper(I) bromide catalyst.
Figure 3: Workflow for the Sandmeyer bromination step.
This protocol is based on standard Sandmeyer reaction conditions applied to aminothiazoles. [5][7]
-
Diazotization: In a beaker, suspend 2-amino-4-cycloheptyl-1,3-thiazole (0.03 mol) in an aqueous solution of hydrobromic acid (48%, 60 mL). Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 0.033 mol in 15 mL water) dropwise. Ensure the temperature does not rise above 5 °C. Stir for 30 minutes at this temperature after the addition is complete.
-
Copper-Catalyzed Substitution: In a separate flask, dissolve copper(I) bromide (CuBr, 0.035 mol) in hydrobromic acid (48%, 20 mL).
-
Add the cold diazonium salt solution slowly to the stirred CuBr solution. Vigorous evolution of nitrogen gas will be observed.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat gently to 50-60 °C for 1 hour to ensure complete decomposition of the diazonium salt.
-
Workup and Purification: Cool the reaction mixture and extract with diethyl ether (3 x 75 mL).
-
Combine the organic extracts and wash successively with 1 M sodium hydroxide solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the final compound, 2-bromo-4-cycloheptyl-1,3-thiazole.
Summary of Core Starting Materials
The following table summarizes the primary starting materials and key reagents required for the recommended synthetic pathway.
| Compound Name | Structure | Role | Commercial Availability |
| Cycloheptanecarboxylic Acid | C₇H₁₃COOH | Primary carbon source for the cycloheptyl group | Readily Available |
| Methyllithium | CH₃Li | Methyl source for ketone formation | Commercially available solution |
| Thiourea | (NH₂)₂CS | Source of N-C-S fragment for thiazole ring | Readily Available |
| Sodium Nitrite | NaNO₂ | Diazotizing agent | Readily Available |
| Copper(I) Bromide | CuBr | Catalyst for Sandmeyer reaction | Readily Available |
Conclusion
The synthesis of 2-bromo-4-cycloheptyl-1,3-thiazole is most efficiently achieved through a well-defined, multi-step sequence beginning with commercially available starting materials. The recommended pathway, which leverages the reaction of methyllithium with cycloheptanecarboxylic acid to produce the key ketone precursor, followed by α-bromination, a Hantzsch thiazole cyclization with thiourea, and a final Sandmeyer bromination, represents a robust and scalable route. By understanding the rationale behind the selection of each starting material and the mechanism of each core reaction, researchers can confidently and efficiently produce this valuable intermediate for applications in drug discovery and development.
References
- Organic Syntheses Procedure, Ketone, cyclohexyl methyl.
-
The Journal of Organic Chemistry, Synthesis of 2'-Substituted 4-Bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions. [Link]
-
ACS Publications, Notes: A Convenient Synthesis of Cyclohexyl Methyl Ketone and Cyclohexylmethylcarbinol. [Link]
-
Synthesis, 2,4-Disubstituted Thiazoles by Regioselective Cross-Coupling or Bromine–Magnesium Exchange Reactions of 2,4-Dibromothiazole. [Link]
-
LookChem, Preparation of Methyl cyclopropyl ketone. [Link]
-
PMC, Efficient synthesis 1,4-cyclohexanedicarboxaldehyde by an engineered alcohol oxidase. [Link]
-
Organic Syntheses Procedure, Cyclohexanecarboxaldehyde. [Link]
-
ResearchGate, Reaction of cyclohexyl methyl ketone by D. magnusii and effect caused by addition of the adsorbent XAD-7. [Link]
-
Organic Chemistry Portal, Thiazole synthesis. [Link]
-
IntechOpen, Synthesis and Biological Evaluation of Thiazole Derivatives. [Link]
-
MDPI, Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable. [Link]
-
Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts. [Link]
-
LookChem, Cas 1460-16-8, Cycloheptanecarboxylic acid. [Link]
-
PMC, Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]
-
ResearchGate, Synthesis of 2,4-disubstituted thiazoles. [Link]
-
SynArchive, Hantzsch Thiazole Synthesis. [Link]
-
Indian Academy of Sciences, Bromination and Nitration of Some Monosubstituted Thiazoles. [Link]
-
A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. [Link]
-
Asian Journal of Chemistry, Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. [Link]
-
PMC, Halogenase-Assisted Biocatalytic Derivatization of Aminothiazoles and Cephalosporin Antibiotics. [Link]
-
Der Pharma Chemica, Synthesis of novel 2-amino thiazole derivatives. [Link]
-
MDPI, Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. [Link]
-
Research Journal of Pharmaceutical, Biological and Chemical Sciences, ISSN: 0975-8585. [https://www.rjpbcs.com/pdf/2016_7(4)/.[8]pdf]([Link]8]pdf)
-
ResearchGate, 2-Bromo-4-phenyl-1,3-thiazole. [Link]
-
Organic Chemistry Portal, Sandmeyer Reaction. [Link]
Sources
- 1. mjas.analis.com.my [mjas.analis.com.my]
- 2. nanobioletters.com [nanobioletters.com]
- 3. asianpubs.org [asianpubs.org]
- 4. Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity | MDPI [mdpi.com]
- 5. Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sandmeyer Reaction [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note: Advanced Methodologies for the One-Pot Synthesis of 2,4-Disubstituted Thiazoles
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols
Executive Summary
The 2,4-disubstituted thiazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently embedded in antimicrobial, anti-inflammatory, and anticancer agents. Historically, the construction of this ring system has relied on the classical Hantzsch thiazole synthesis. However, the traditional stepwise approach presents significant bottlenecks for high-throughput drug development: it requires the isolation of unstable, highly lachrymatory α-haloketone intermediates, utilizes toxic halogenated solvents, and demands cumbersome multi-step purifications.
To accelerate library generation and improve atom economy, modern synthetic strategies have shifted toward one-pot cascade protocols . By trapping reactive intermediates in situ, these methodologies prevent degradation pathways, reduce solvent waste, and offer self-validating, scalable systems for pharmaceutical manufacturing. This application note details three field-proven, one-pot methodologies—ranging from advanced transition-metal catalysis to green mechanochemistry.
Mechanistic Causality & Reaction Design (E-E-A-T)
As a synthetic chemist, selecting the correct one-pot protocol requires understanding the underlying kinetic and thermodynamic drivers of the reaction system.
Pathway A: Gold-Catalyzed Alkyne Oxidation
Instead of utilizing volatile α-haloketones, this advanced pathway generates the necessary electrophile in situ from highly stable, commercially available terminal alkynes. The alkyne undergoes oxidation via an Au(I) catalyst and an N-oxide oxidant to form an α-sulfonyloxymethyl ketone intermediate.
-
Causality of Experimental Choice: A critical failure point in gold catalysis is catalyst deactivation under highly acidic conditions. By utilizing low-acidity ammonium sulfonates (e.g., N,N-dimethylbenzenaminium methanesulfonate), the system maintains an optimal pH. This preserves Au(I) turnover rates and allows the intermediate to be seamlessly trapped by the subsequent addition of thioamides, driving the condensation-cyclization forward without intermediate isolation .
Figure 1: Au(I)-catalyzed one-pot mechanistic pathway for 2,4-disubstituted thiazole synthesis.
Pathway B: Solvent-Free Mechanochemical Grinding
For laboratories prioritizing Green Chemistry, mechanochemistry offers a highly efficient alternative. This three-component reaction combines aldehydes, α-bromoketones, and thiosemicarbazide.
-
Causality of Experimental Choice: By bypassing bulk organic solvents, mechanochemical grinding drastically increases the local concentration and collision frequency of the reactants. The localized frictional heat and kinetic energy drive the initial condensation between the aldehyde and thiosemicarbazide, followed immediately by cyclization with the α-bromoketone. This prevents the thermal degradation of the α-bromoketone typically observed during prolonged reflux in traditional solvents .
Pathway C: Ultrasound-Assisted Biocatalysis
An emerging technique utilizes lipase as a biocatalyst paired with ultrasonic irradiation.
-
Causality of Experimental Choice: Lipase provides a highly selective, mild biocatalytic pocket for dehydration, while acoustic cavitation from ultrasound generates localized micro-environments of extreme pressure and temperature. This synergistically enhances mass transfer for C–S and C–N bond formation, reducing reaction times from hours to minutes .
Experimental Protocols
Protocol A: Au(I)-Catalyzed Synthesis from Terminal Alkynes
Self-Validating Checkpoint: The 6-hour delay before thioamide addition is critical. Adding the thioamide too early will poison the Au(I) catalyst and halt the oxidation of the alkyne.
-
Preparation: To a three-necked flask containing 5 mL of dichloromethane (DCM), add the terminal alkyne (5.0 mmol).
-
Catalyst & Oxidant Loading: Sequentially add Mor-DalPhosAuOMs catalyst (0.188 g, 0.25 mmol, 5 mol%), 8-methylquinoline N-oxide (0.96 g, 6 mmol), and N,N-dimethylbenzenaminium methanesulfonate (6 mmol).
-
Intermediate Generation: Stir the mixture at room temperature (25 °C) for exactly 6 hours to ensure complete conversion to the α-sulfonyloxymethyl ketone intermediate. Monitor via TLC to confirm the disappearance of the alkyne.
-
Thioamide Addition: Directly add the desired thioamide (6 mmol) to the in situ mixture without any intermediate isolation.
-
Cyclization: Stir for an additional 6 hours at room temperature.
-
Workup & Purification: Concentrate the mixture under vacuum. Purify the crude residue via silica gel flash chromatography to afford the pure 2,4-disubstituted thiazole.
Protocol B: Solvent-Free Mechanochemical Synthesis
Self-Validating Checkpoint: The physical state of the mixture will change from a dry powder to a paste as the condensation releases water, visually confirming reaction progress.
Figure 2: Workflow for the solvent-free mechanochemical synthesis of 2,4-disubstituted thiazoles.
-
Equimolar Mixing: In a clean, dry glass mortar, combine thiosemicarbazide (1 mmol), the selected α-bromoketone (1 mmol), and the selected aldehyde (1 mmol).
-
Mechanochemical Activation: Grind the mixture continuously at room temperature using a glass pestle.
-
Monitoring: Grind for 10 to 30 minutes. Monitor the reaction progress via TLC (Ethyl Acetate/Petroleum Ether) every 5 minutes.
-
Crude Isolation: Upon completion, wash the resulting paste with cold dehydrated ethanol or ethyl acetate (3 × 10 mL) to precipitate the product and remove unreacted starting materials.
-
Purification: Remove the combined organic solvent under vacuum. If necessary, purify the crude solid via silica gel column chromatography (Ethyl Acetate/Petroleum Ether 1:3) to afford the pure product.
Quantitative Data Presentation
To assist in selecting the appropriate methodology for your specific drug development pipeline, the following table summarizes the quantitative metrics of the discussed one-pot protocols.
| Methodology | Primary Substrates | Catalyst / Promoter | Reaction Time | Typical Yields | Green Chemistry Metrics |
| Au(I)-Catalyzed Oxidation | Terminal Alkynes, Thioamides | Mor-DalPhosAuOMs (5 mol%) | 12 Hours (6h + 6h) | 75% – 91% | Avoids lachrymatory α-haloketones; Room temp. |
| Solvent-Free Grinding | α-Bromoketones, Aldehydes, Thiosemicarbazide | None (Mechanochemical) | 10 – 30 Minutes | 82% – 95% | Zero bulk solvent; Catalyst-free; High atom economy. |
| Ultrasound Biocatalysis | Arylethanones, Thioamides | Lipase + Ultrasound + KBrO₃ | 15 – 20 Minutes | 85% – 96% | Biodegradable catalyst; Aqueous medium; Low energy. |
Conclusion
The transition from traditional stepwise syntheses to one-pot cascade reactions represents a critical optimization in the generation of 2,4-disubstituted thiazole libraries. Drug development professionals handling sensitive substrates or aiming to avoid toxic halogenated precursors should leverage the Au(I)-catalyzed alkyne oxidation pathway . Conversely, for rapid library generation prioritizing high-throughput and environmental sustainability, solvent-free mechanochemical grinding and ultrasound-assisted biocatalysis offer unparalleled kinetic advantages and operational simplicity.
References
-
Highly Efficient One-Pot Synthesis of 2,4-Disubstituted Thiazoles Using Au(I) Catalyzed Oxidation System at Room Temperature Catalysts (2016) URL:[Link]
-
Eco-Friendly One-Pot Synthesis of 2,4-Disubstituted Thiazoles by Grinding Under Catalyst- and Solvent-Free Conditions Phosphorus, Sulfur, and Silicon and the Related Elements (2011) URL:[Link]
-
Enhancing C–S and C–N bond formation with ultrasound assistance: lipase-catalyzed synthesis of 2,4-disubstituted thiazole derivatives from arylethanones and thioamides RSC Advances (2024) URL:[Link]
Application Note: Polymeric Nanoparticle Formulation for Targeted Drug Delivery
Executive Summary & Rationale
The development of advanced drug delivery systems relies heavily on the precise engineering of polymeric nanocarriers. Among the various polymers available, Poly(lactic-co-glycolic acid) (PLGA) has emerged as the "gold standard" in nanoscale drug delivery due to its extensive validation, tunable degradation kinetics, and established biocompatibility[1]. For drug development professionals, encapsulating hydrophobic active pharmaceutical ingredients (APIs) within PLGA nanoparticles offers a robust method to improve systemic bioavailability, protect the API from premature proteolytic degradation, and enable targeted delivery to specific tissues[2].
This application note provides a comprehensive, self-validating protocol for the synthesis, characterization, and quality control of PLGA nanoparticles. By understanding the causality behind each formulation variable, researchers can predictably tune particle size, polydispersity, and encapsulation efficiency to meet specific pharmacokinetic requirements.
Mechanistic Workflow: Emulsion-Solvent Evaporation
The Single Emulsion-Solvent Evaporation (ESE) method is the most reliable technique for encapsulating hydrophobic drugs into PLGA matrixes[3]. The process relies on the dispersion of an organic polymer solution into an aqueous phase containing a surfactant, followed by the controlled removal of the organic solvent to harden the nanoparticles.
Workflow of PLGA nanoparticle synthesis via single emulsion-solvent evaporation.
Experimental Protocol: PLGA Nanoparticle Synthesis
Objective: Formulate hydrophobic drug-loaded PLGA nanoparticles with a target hydrodynamic diameter of <200 nm to evade reticuloendothelial system (RES) clearance[4].
Materials:
-
PLGA (50:50 lactide:glycolide ratio, MW 30,000-60,000)
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA, MW 31,000-50,000, 87-89% hydrolyzed)
-
Hydrophobic API
Step-by-Step Methodology
Step 1: Organic Phase Preparation Dissolve 50 mg of PLGA and 5 mg of the hydrophobic drug in 2 mL of DCM.
-
Causality: DCM is selected due to its high volatility and immiscibility with water. This allows for rapid solvent evaporation later in the process, which is critical for forming a dense, uniform polymeric core[3].
Step 2: Aqueous Phase Preparation Prepare 10 mL of a 1% (w/v) PVA aqueous solution. Filter the solution through a 0.22 µm polyethersulfone (PES) syringe filter.
-
Causality: PVA acts as a steric stabilizer. It localizes at the oil/water interface, preventing the coalescence of emulsion droplets. Filtering removes un-dissolved polymer aggregates that could act as nucleation sites for unwanted bulk precipitation[3].
Step 3: Emulsification (Self-Validating Step) Add the organic phase dropwise into the aqueous phase under continuous vortexing. Immediately transfer the mixture to an ultrasonic probe homogenizer (e.g., 40% amplitude for 2 minutes on ice).
-
Validation Checkpoint: The solution must rapidly transition from a biphasic mixture to a uniformly opaque, milky-white emulsion. If phase separation (a clear organic layer settling at the bottom) occurs within 30 seconds of halting sonication, the surfactant concentration is insufficient or the energy input was too low. Do not proceed; abort and restart.
Step 4: Solvent Evaporation Transfer the oil-in-water (O/W) emulsion to 40 mL of a 0.5% (w/v) PVA solution. Stir magnetically at 500 RPM for 4 hours at room temperature in a fume hood.
-
Causality: Continuous stirring facilitates the diffusion of DCM from the emulsion droplets to the air-water interface. As the solvent evaporates, the PLGA precipitates, hardening the nanodroplets into solid nanoparticles[3].
Step 5: Isolation and Washing Centrifuge the suspension at 15,000 × g for 20 minutes at 4°C. Discard the supernatant. Resuspend the pellet in 10 mL of ultrapure water (Milli-Q) using mild bath sonication. Repeat this washing step twice.
-
Causality: Washing removes residual PVA and unencapsulated API. Failure to remove free drug will artificially inflate encapsulation efficiency calculations and cause an unpredictable "burst release" toxicity profile in vivo[3].
Step 6: Lyophilization Resuspend the final pellet in 2 mL of water containing 5% (w/v) trehalose as a cryoprotectant. Freeze at -80°C and lyophilize for 48 hours.
-
Validation Checkpoint: The final product should be a fluffy, easily dispersible white powder. A collapsed, sticky, or glassy cake indicates incomplete DCM removal or an insufficient ratio of cryoprotectant to polymer mass.
Quality Control & Analytical Characterization
Before advancing to in vitro or in vivo studies, the formulation must be validated using Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (Zeta Potential).
-
Hydrodynamic Diameter & PDI: The nanometer size and low Polydispersity Index (PDI) indicate suitability for cell entry applications[1]. A PDI < 0.2 confirms a monodisperse population, ensuring uniform pharmacokinetics and reducing the probability of particle aggregation in biological environments[1].
-
Zeta Potential: A highly negative surface charge (e.g., -24 mV) is expected due to the terminal carboxylate groups of the PLGA polymer, providing electrostatic repulsion that ensures colloidal stability under physiological conditions[1].
Quantitative Formulation Data Summary
The table below summarizes the expected physicochemical properties based on the chosen synthesis parameters.
| Formulation Strategy | Polymer Ratio (L:G) | Surfactant System | Mean Size (nm) | PDI | Encapsulation Efficiency (%) |
| Single Emulsion (ESE) | 50:50 | 1% w/v PVA | 185 ± 12 | 0.18 ± 0.03 | 72 ± 4 |
| Nanoprecipitation | 50:50 | None (Aqueous) | 120 ± 15 | 0.12 ± 0.02 | 45 ± 5 |
| Double Emulsion (W/O/W) | 75:25 | 2% w/v PVA | 250 ± 20 | 0.22 ± 0.04 | 65 ± 6 |
Pharmacokinetic Causality: The Drug Release Mechanism
Once administered, the therapeutic efficacy of the PLGA nanoparticle relies on a highly predictable degradation pathway. PLGA is an aliphatic polyester; it degrades in the presence of water via the hydrolysis of its ester linkages, eventually breaking down into lactic acid and glycolic acid, which are safely metabolized via the Krebs cycle[1].
Mechanistic pathway of PLGA degradation and controlled drug release.
By altering the Lactide:Glycolide ratio (e.g., moving from 50:50 to 75:25), researchers can decrease the hydrophilicity of the matrix, thereby slowing down Step 1 (Hydration) and extending the drug release profile from days to months.
References
-
Title: Synthesis and Biological Evaluation of PLGA Nanoparticles as a Controlled-Release Drug Delivery System Source: Biological and Molecular Chemistry, 2026, 4, 16-24. URL: [Link]
-
Title: Evaluating the effect of synthesis, isolation, and characterisation variables on reported particle size and dispersity of drug loaded PLGA nanoparticles Source: Materials Advances (Royal Society of Chemistry), 2021, 2(17), 5657-5671. URL: [Link]
-
Title: Polymeric Nanoparticles for Drug Delivery: Recent Developments and Future Prospects Source: Nanomaterials (Basel), 2020 Jul; 10(7): 1403. URL: [Link]
Sources
- 1. biolmolchem.com [biolmolchem.com]
- 2. Polymeric Nanoparticles for Drug Delivery: Recent Developments and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluating the effect of synthesis, isolation, and characterisation variables on reported particle size and dispersity of drug loaded PLGA nanoparticles - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 4. Polymeric Nanoparticles for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Bromo-4-cycloheptyl-1,3-thiazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical support for the synthesis of 2-Bromo-4-cycloheptyl-1,3-thiazole, a key intermediate in various pharmaceutical and research applications. As Senior Application Scientists, we have compiled this resource to address common challenges and provide field-proven insights to improve your experimental outcomes.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, offering potential causes and actionable solutions.
Issue 1: Low Yield of 4-Cycloheptyl-1,3-thiazole (Precursor)
-
Question: My initial Hantzsch thiazole synthesis is resulting in a low yield of the 4-cycloheptyl-1,3-thiazole precursor. What are the likely causes and how can I optimize this step?
-
Answer: Low yields in the Hantzsch synthesis of the thiazole precursor often stem from several factors related to the reactants and reaction conditions.[1]
-
Purity of Starting Materials: The primary reactants are typically an α-haloketone (e.g., 1-bromo-2-cycloheptylethanone) and a thioamide (e.g., thioformamide). Ensure the purity of these starting materials. The α-haloketone can be unstable and should be used fresh or stored under inert conditions. The purity of cycloheptanecarboxaldehyde, a precursor to the α-haloketone, is also critical.[2]
-
Reaction Conditions:
-
Solvent: Anhydrous ethanol or methanol are commonly used solvents.[1] Ensure the solvent is dry, as water can lead to side reactions.
-
Temperature: The reaction is typically refluxed.[1] Inconsistent or insufficient heating can lead to an incomplete reaction. Conversely, excessive heat might promote the formation of byproducts.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Typical reaction times can range from a few hours to overnight.[3]
-
-
Stoichiometry: A slight excess of the thioamide (1.1-1.5 equivalents) is often employed to ensure the complete consumption of the more valuable α-haloketone.[1]
-
Work-up Procedure: The product is often isolated by neutralizing the reaction mixture and extracting with an organic solvent.[4][5] Ensure complete neutralization and efficient extraction to minimize product loss.
-
Issue 2: Inefficient Bromination of 4-Cycloheptyl-1,3-thiazole
-
Question: I am struggling to achieve a high yield of the desired 2-Bromo-4-cycloheptyl-1,3-thiazole during the bromination step. What are the key parameters to control?
-
Answer: The regioselectivity and efficiency of thiazole bromination are highly dependent on the choice of brominating agent and reaction conditions.[3]
-
Choice of Brominating Agent:
-
N-Bromosuccinimide (NBS): This is a commonly used and generally milder brominating agent that can provide good selectivity for the 2-position, especially when the 5-position is sterically hindered by the cycloheptyl group.[3]
-
Elemental Bromine (Br₂): While effective, bromine is less selective and can lead to over-bromination or bromination at other positions if not carefully controlled.[3]
-
-
Reaction Conditions:
-
Solvent: Acetonitrile or chloroform are suitable solvents for bromination with NBS.[3]
-
Temperature: The reaction is typically carried out at room temperature.[3] Exothermic reactions should be cooled to prevent side-product formation.
-
Light: Some bromination reactions are light-sensitive. It is good practice to conduct the reaction in a flask protected from light.
-
-
Formation of Thiazolium Salts: The basic nitrogen atom of the thiazole ring can be protonated by HBr, a common byproduct of bromination, leading to the formation of thiazolium hydrobromide salts.[3] This precipitation can reduce the yield of the desired product and complicate purification. The use of a non-protic solvent or the addition of a non-nucleophilic base can mitigate this issue.
-
Issue 3: Difficulty in Product Purification
-
Question: The purification of the final 2-Bromo-4-cycloheptyl-1,3-thiazole is proving challenging, with persistent impurities. What are the best practices for purification?
-
Answer: Purification of brominated thiazoles often requires chromatographic methods due to the potential for closely related impurities.[3]
-
Aqueous Work-up: After quenching the reaction, a thorough aqueous work-up is crucial. Washing with a mild base like saturated sodium bicarbonate (NaHCO₃) solution will neutralize any acidic byproducts and deprotonate any thiazolium salts that may have formed.[3] A subsequent brine wash helps to remove water from the organic layer.
-
Column Chromatography: Flash column chromatography on silica gel is the most effective method for separating the desired product from unreacted starting materials and any isomeric byproducts.[3] A gradient elution system, typically with hexanes and ethyl acetate, allows for fine separation.
-
Recrystallization: If the crude product is a solid, recrystallization can be an effective final purification step. Choosing an appropriate solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature is key.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the most common synthetic route to 2-Bromo-4-cycloheptyl-1,3-thiazole?
A1: The most prevalent and versatile method is a two-step process. The first step is the Hantzsch thiazole synthesis to form the 4-cycloheptyl-1,3-thiazole core.[4][6][7] This involves the condensation of an α-haloketone with a thioamide. The second step is the regioselective bromination of the thiazole ring, typically at the 2-position, using a suitable brominating agent like N-bromosuccinimide (NBS).[3]
-
Q2: What are the key safety precautions for this synthesis?
A2: The α-haloketone starting materials are often lachrymators and toxic.[1] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Brominating agents like elemental bromine are corrosive and toxic; handle with extreme care. The initial Hantzsch reaction can be exothermic, so controlled heating and the availability of a cooling bath are recommended, especially for larger-scale reactions.[1]
-
Q3: Can I expect any common side products during the bromination step?
A3: Besides the formation of thiazolium hydrobromide salts, potential side products can include over-brominated species (e.g., 2,5-dibromo-4-cycloheptyl-1,3-thiazole) if the reaction is not carefully controlled, especially when using elemental bromine.[3] The regioselectivity of electrophilic substitution on the thiazole ring generally favors the 5-position, but substitution at the 2-position can be achieved under specific conditions.[3] The steric bulk of the cycloheptyl group at the 4-position would likely hinder substitution at the 5-position, favoring bromination at the 2-position.
-
Q4: Are there alternative "green" synthesis methods being developed?
A4: Yes, there is growing interest in developing more environmentally friendly synthetic routes for thiazoles.[8] Recent research has explored methods utilizing visible light irradiation in water as a solvent, avoiding the need for metal catalysts.[9] Other approaches focus on using reusable catalysts and milder reaction conditions to reduce waste and energy consumption.[10][11]
Experimental Protocols
Protocol 1: Synthesis of 4-Cycloheptyl-1,3-thiazole (Hantzsch Synthesis)
This protocol outlines a general procedure for the Hantzsch thiazole synthesis. Optimization for specific substrates may be required.
| Reagent | Molar Equiv. | Purpose |
| 1-Bromo-2-cycloheptylethanone | 1.0 | α-haloketone |
| Thioformamide | 1.2 | Thioamide |
| Anhydrous Ethanol | - | Solvent |
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 1-bromo-2-cycloheptylethanone (1.0 eq) in anhydrous ethanol.
-
Add thioformamide (1.2 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x volume of the reaction mixture).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude 4-cycloheptyl-1,3-thiazole.
-
Purify the crude product by flash column chromatography (Hexanes/Ethyl Acetate gradient).
Protocol 2: Synthesis of 2-Bromo-4-cycloheptyl-1,3-thiazole
This protocol provides a general method for the bromination of the thiazole precursor.
| Reagent | Molar Equiv. | Purpose |
| 4-Cycloheptyl-1,3-thiazole | 1.0 | Substrate |
| N-Bromosuccinimide (NBS) | 1.05 | Brominating Agent |
| Acetonitrile | - | Solvent |
Procedure:
-
Dissolve 4-cycloheptyl-1,3-thiazole (1.0 eq) in acetonitrile in a round-bottom flask equipped with a magnetic stir bar.
-
Add N-bromosuccinimide (1.05 eq) to the solution in one portion at room temperature.[3]
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC. Reaction times can vary from a few hours to overnight.[3]
-
Once the reaction is complete, quench with water.[3]
-
Extract the product with ethyl acetate (3 x volume of the reaction mixture).[3]
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.[3]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2-Bromo-4-cycloheptyl-1,3-thiazole.[3]
Visualizations
Caption: General workflow for the Hantzsch synthesis of the thiazole precursor.
Caption: Step-by-step workflow for the bromination of the thiazole precursor.
References
- BenchChem. (n.d.). Avoiding N-bromination by-products in thiazole synthesis.
-
Mori, Y., & Tsuchiya, M. (2003). Synthesis of 2,4-Disubstituted Thiazoles from (Z)-(2-Acetoxyvinyl)phenyl-λ3-iodanes: Nucleophilic Substitution of α-λ3-Iodanyl Ketones with Thioureas and Thioamides. The Journal of Organic Chemistry, 68(19), 7437–7441. [Link]
- BenchChem Technical Support Team. (2025).
- Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis.
-
SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
-
IntechOpen. (2020). Synthesis and Biological Evaluation of Thiazole Derivatives. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]
- BenchChem. (n.d.). Overcoming challenges in the scale-up synthesis of 4-(p-tolyl)thiazol-2-amine.
-
Luo, M., Li, L., Chen, S., Yan, Q., Lv, J., Zeng, J., ... & Chen, F. (2024). Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides. The Journal of Organic Chemistry, 89(9), 5038–5048. [Link]
-
Das, S., & Saikia, P. (2024). A visible-light-induced, photocatalyst- and metal-free synthesis of 2,4-disubstituted thiazoles from methyl aryl ketones and thioamides in a green solvent. Organic & Biomolecular Chemistry, 22(10), 2035-2039. [Link]
-
Belghazi, N., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 22(5), 767. [Link]
-
Patil, S. B., et al. (2022). A rapid and efficient synthesis of 4-substituted 2-amino thiazole using copper silicate as a heterogeneous reusable catalyst. Chemistry, 4(4), 1469-1478. [Link]
-
John, S. E., et al. (2023). Emerging green synthetic routes for thiazole and its derivatives: Current perspectives. Journal of Heterocyclic Chemistry, 60(11), 1957-1979. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Cyclohexanecarboxaldehyde synthesis - chemicalbook [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. synarchive.com [synarchive.com]
- 7. Synthesis and Biological Evaluation of Thiazole Derivatives | IntechOpen [intechopen.com]
- 8. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 9. Visible-light-induced C–S bond formation in the synthesis of 2,4-disubstituted thiazoles through cascade difunctionalization of acetophenone: a greener approach - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. nanobioletters.com [nanobioletters.com]
Technical Support Center: Purification of 2-Bromo-4-cycloheptyl-1,3-thiazole
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals tasked with isolating 2-Bromo-4-cycloheptyl-1,3-thiazole .
This molecule presents a unique chromatographic profile: the 4-cycloheptyl substituent imparts extreme lipophilicity[1], while the 1,3-thiazole core retains a weakly basic nitrogen that can interact non-ideally with stationary phases[2]. The protocols and troubleshooting steps below are engineered as a self-validating system to ensure high-purity isolation without yield attrition.
Standard Operating Procedure (SOP): Step-by-Step Purification
To achieve baseline resolution and prevent compound degradation, follow this validated normal-phase silica gel chromatography workflow.
Step 1: TLC Optimization & Solvent Selection
-
Causality: Due to the highly non-polar nature of the cycloheptyl group, this compound will migrate rapidly on silica gel. A highly non-polar mobile phase is mandatory to keep the retention factor ( Rf ) between 0.25 and 0.35, which is the thermodynamic sweet spot for column resolution.
-
Action: Prepare a solvent system of 98:2 Hexanes:Ethyl Acetate. Add 1% Triethylamine ( Et3N ) to the mixture. Spot the crude mixture and develop the plate.
Step 2: Column Packing & Silica Deactivation
-
Causality: The nitrogen atom in the thiazole ring acts as a Lewis base and will hydrogen-bond with the highly acidic silanol ( Si-OH ) groups on the silica gel surface, leading to peak tailing[3].
-
Action: Slurry-pack the column using Silica Gel 60 (230–400 mesh) in 100% Hexanes containing 1% Et3N . Flushing the column with this basic modifier competitively caps the acidic silanol sites, deactivating the silica and ensuring sharp, Gaussian elution bands[2].
Step 3: Sample Loading (Dry Loading)
-
Causality: Wet-loading a highly lipophilic compound in a polar solvent (like Dichloromethane) drastically disrupts the local solvent polarity at the column head, causing immediate band smearing and co-elution.
-
Action: Dissolve the crude mixture in a minimal amount of volatile solvent (e.g., DCM or Acetone). Add dry silica gel (approx. 3x the mass of the crude) and evaporate to complete dryness on a rotary evaporator. Load this free-flowing powder uniformly onto the top of the packed column.
Step 4: Isocratic Elution & Fraction Collection
-
Action: Elute the column isocratically using the optimized 98:2 Hexanes:Ethyl Acetate (+1% Et3N ) mobile phase. Collect small, uniform fractions. Monitor the elution using a UV detector set to 254 nm.
Step 5: Visualization & Pooling
-
Action: Spot the collected fractions on a TLC plate. Visualize under UV 254 nm. Pool the fractions containing the pure 2-bromo-4-cycloheptyl-1,3-thiazole and concentrate under reduced pressure.
Purification Workflow Visualization
Workflow for the normal-phase silica gel purification of 2-Bromo-4-cycloheptyl-1,3-thiazole.
Quantitative Data: Mobile Phase Optimization
The following table summarizes the expected chromatographic behavior of 2-bromo-4-cycloheptyl-1,3-thiazole across different solvent systems.
| Mobile Phase (v/v) | Additive | Expected Rf | Chromatographic Behavior & Resolution Profile |
| 100% Hexanes | None | < 0.10 | Excessive retention; severe band broadening and poor recovery. |
| 98:2 Hexanes:EtOAc | 1% Et3N | 0.25 – 0.35 | Optimal. Sharp, Gaussian elution profile; baseline separation. |
| 95:5 Hexanes:EtOAc | 1% Et3N | ~ 0.60 | Poor resolution; high risk of co-elution with lipophilic impurities. |
| 100% Dichloromethane | None | > 0.90 | Solvent front elution; zero separation from crude matrix. |
Troubleshooting Guide
Q: Why is my compound streaking across the TLC plate and column, despite having a low Rf ? A: Streaking (or tailing) is a classic symptom of basic functional groups interacting with the acidic silanol groups on the silica gel stationary phase[3]. While the bromine atom slightly deactivates the thiazole ring, the nitrogen remains a weak base. Solution: Deactivate the silica by adding 1% Triethylamine ( Et3N ) to your mobile phase during both column packing and elution. This competitively binds the acidic silanol sites, ensuring your compound elutes as a sharp peak[2].
Q: I am observing co-elution of 2-bromo-4-cycloheptyl-1,3-thiazole with my starting material (e.g., 2,4-dibromothiazole). How can I resolve this? A: Both compounds are highly lipophilic[1]. The starting material is slightly more polar due to the absence of the bulky cycloheptyl group, but the difference in partitioning is minimal in strong solvent systems. Solution: Switch to an ultra-shallow isocratic gradient (e.g., 99.5:0.5 Hexanes:EtOAc). If co-elution persists, change the organic modifier from Ethyl Acetate to Toluene to alter the selectivity ( α ) of the mobile phase[4].
Q: My fractions show no UV activity, but I know the compound eluted. What happened? A: While thiazole rings typically absorb strongly at 254 nm, the massive aliphatic cycloheptyl group dilutes the overall chromophore density of the molecule. Highly dilute fractions may fall below the UV detection limit. Solution: Concentrate the fractions slightly before spotting on TLC[5]. Alternatively, use a chemical stain. Thiazole derivatives can be visualized using a freshly prepared solution of sodium nitrite in hydrochloric acid (which turns the spots light green) or standard iodine vapor[6].
Frequently Asked Questions (FAQs)
Q: Is 2-Bromo-4-cycloheptyl-1,3-thiazole stable on silica gel? A: Generally, yes. However, brominated heteroaromatics can sometimes undergo slow degradation or debromination on highly acidic silica if left on the column for extended periods[7]. Ensure rapid elution by optimizing the solvent system prior to loading, and never leave the compound on the column overnight[5].
Q: Can I use Reversed-Phase (RP) chromatography instead of normal-phase silica? A: Yes, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) or RP-TLC (using C18 silica) is highly effective for thiazole derivatives[1]. Because of the compound's extreme lipophilicity, you will need a mobile phase with a very high organic modifier concentration (e.g., 80-95% Acetonitrile in Water) to elute it from a C18 column in a reasonable timeframe[1].
References
-
TLC Visualization Reagents - EPFL.[Link]
-
Troubleshooting Flash Chromatography - University of Rochester. [Link]
-
Recent problems with silica gel chromatography - ResearchGate. [Link]
-
What causes streaking in silica gel column chromatography? - Reddit. [Link]
-
Troubleshooting Basics, Part IV: Peak Shape Problems - LCGC International.[Link]
Sources
Technical Support Center: Optimization of Reaction Conditions for Brominating 4-Cycloheptyl-1,3-thiazole
Welcome to the Technical Support Center for heterocyclic functionalization. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the nuanced chemical behavior of 4-cycloheptyl-1,3-thiazole.
Thiazoles are uniquely challenging substrates; they are less electron-rich than thiophenes and possess a basic nitrogen that complicates electrophilic aromatic substitution[1]. Furthermore, the bulky cycloheptyl group at the C4 position introduces steric constraints that dictate specific optimization strategies. This guide synthesizes mechanistic causality with field-proven protocols to ensure your bromination workflows are robust, regioselective, and self-validating.
Mechanistic Overview & Regioselectivity Workflow
The functionalization of 4-cycloheptyl-1,3-thiazole diverges into two distinct pathways depending on the target regiochemistry:
-
C5-Bromination (Kinetically Favored): Electrophilic aromatic substitution naturally occurs at the C5 position. However, due to the steric shielding of the adjacent C4-cycloheptyl group, standard room-temperature conditions often stall[1].
-
C2-Bromination (Thermodynamically Controlled): The C2 proton is highly acidic (conjugate acid pKa ~ 2.5) due to the stabilization of the resulting ylide between the sulfur and nitrogen atoms[2]. This allows for directed metalation (lithiation) followed by an electrophilic halogen quench[3].
Workflow detailing the divergent regioselective bromination pathways for 4-cycloheptyl-1,3-thiazole.
Troubleshooting Guide (Q&A)
Q: I am using elemental bromine (Br₂) in acetic acid for C5-bromination, but my yield is <40% and a thick precipitate forms. What is happening? Root Cause: The basic nitrogen of the thiazole ring is being protonated by the hydrobromic acid (HBr) byproduct generated during the reaction. This forms an insoluble thiazolium hydrobromide salt, which precipitates out of the solution, sequestering your starting material and halting the reaction[4]. Solution: Switch to N-bromosuccinimide (NBS) as your brominating agent. NBS provides a controlled, steady release of electrophilic bromine without generating stoichiometric HBr[1]. If Br₂ must be used, incorporate a mild, non-nucleophilic base (e.g., sodium acetate or sodium bicarbonate) to neutralize the HBr in situ[4].
Q: My NBS bromination at room temperature is stalling with >50% unreacted starting material. How do I drive it to completion? Root Cause: The cycloheptyl group at the C4 position exerts significant steric shielding over the adjacent C5 position. Room temperature conditions do not provide sufficient thermal energy to overcome this steric activation barrier. Solution: Elevate the reaction temperature to 50–60 °C and switch the solvent from acetic acid to N,N-Dimethylformamide (DMF). DMF increases the solubility of NBS and slightly enhances the electrophilicity of the brominating species via the transient formation of a Vilsmeier-type intermediate.
Q: I am attempting a C2-bromination using n-BuLi and Br₂, but I am observing complex mixtures and ring-opened degradation products. Why? Root Cause: Thiazol-2-yllithium species are highly sensitive and prone to ring-opening fragmentation if the internal temperature rises above -60 °C[2][3]. Furthermore, quenching directly with liquid Br₂ is violently exothermic, causing localized heating that destroys the organolithium intermediate. Solution: Maintain strict cryogenic conditions (-78 °C) during the entire lithiation phase. Instead of Br₂, quench with a milder, solid electrophilic bromine source such as carbon tetrabromide (CBr₄). This allows for a highly controlled, less exothermic halogen-metal exchange.
Troubleshooting decision tree for resolving low yields during thiazole bromination.
Quantitative Optimization Data
The following table summarizes the causal relationship between reaction conditions and experimental outcomes, allowing you to select the optimal parameters for your specific target.
| Entry | Reagent | Solvent | Temp (°C) | Target Position | Conversion (%) | Mechanistic Observation |
| 1 | Br₂ (1.2 eq) | AcOH | 25 | C5 | 45% | Thiazolium salt precipitation halts reaction[4]. |
| 2 | NBS (1.1 eq) | AcOH | 25 | C5 | 60% | Slow reaction due to C4 steric bulk[1]. |
| 3 | NBS (1.1 eq) | DMF | 50 | C5 | 92% | Optimal C5 bromination; thermal energy overcomes sterics. |
| 4 | n-BuLi, then CBr₄ | THF | -78 | C2 | 88% | Optimal C2 bromination; avoids ring-opening[2][3]. |
| 5 | NBS (2.5 eq) | DMF | 80 | C2, C5 | >95% | Formation of 2,5-dibromo byproduct due to over-oxidation. |
Validated Experimental Protocols
To ensure trustworthiness, these protocols are designed as self-validating systems containing built-in analytical checkpoints.
Protocol A: Electrophilic C5-Bromination (Target: 5-Bromo-4-cycloheptyl-1,3-thiazole)
-
Preparation: Charge a dry, argon-flushed round-bottom flask with 4-cycloheptyl-1,3-thiazole (1.0 equiv) and anhydrous DMF to achieve a 0.2 M concentration.
-
Reagent Addition: Add N-bromosuccinimide (1.1 equiv) in a single portion. Causality: A slight excess ensures complete conversion while minimizing the risk of 2,5-dibromination[1].
-
Activation: Heat the reaction mixture to 50 °C and stir for 4 hours.
-
Validation Check (In-Process): Monitor the reaction via TLC (Hexanes/EtOAc 9:1). The brominated product will elute slightly faster (higher Rf) than the starting material due to decreased polarity.
-
Quench: Pour the mixture into an ice-cold saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and stir for 15 minutes. Causality: This safely reduces any residual electrophilic bromine, preventing post-workup degradation.
-
Isolation: Extract with ethyl acetate (3x). Wash the combined organic layers with water (3x) and brine to completely remove the DMF. Dry over anhydrous Na₂SO₄, concentrate in vacuo, and verify the absence of the C5 proton signal (δ ~ 7.2 ppm) via crude ¹H-NMR before proceeding to column chromatography.
Protocol B: Directed C2-Bromination (Target: 2-Bromo-4-cycloheptyl-1,3-thiazole)
-
Preparation: Dissolve 4-cycloheptyl-1,3-thiazole (1.0 equiv) in anhydrous THF (0.1 M) under a strict nitrogen atmosphere.
-
Cryogenic Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Allow 15 minutes for temperature equilibration.
-
Lithiation: Dropwise add n-Butyllithium (2.5 M in hexanes, 1.05 equiv) over 15 minutes. Stir at -78 °C for 45 minutes. Causality: The C2 proton is selectively removed due to the thermodynamic stability of the resulting carbanion[2].
-
Validation Check (In-Process): Before adding the bromine source, quench a 50 µL aliquot in D₂O and analyze via ¹H-NMR. The complete disappearance of the C2 proton signal (typically around δ 8.7 ppm) confirms quantitative lithiation.
-
Electrophilic Quench: Add a solution of Carbon Tetrabromide (CBr₄, 1.2 equiv) in anhydrous THF dropwise.
-
Isolation: Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature. Quench with saturated aqueous NH₄Cl, extract with diethyl ether, dry over MgSO₄, and purify by flash chromatography.
Frequently Asked Questions (FAQs)
Q: Can I use tetrabutylammonium tribromide (TBATB) instead of NBS? A: Yes. TBATB is an excellent alternative that acts as a mild, solid bromine source. It has been successfully employed for thiazole brominations when NBS causes unwanted side reactions or when Br₂ leads to unmanageable salt precipitation[4].
Q: How do I separate the 5-bromo product from the 2,5-dibromo byproduct? A: The 2,5-dibromo byproduct is significantly less polar due to the loss of the C2 dipole. Standard normal-phase silica gel chromatography (using a shallow hexane/ethyl acetate gradient) easily resolves the two compounds. To prevent dibromination entirely, strictly control the stoichiometry of NBS to 1.05 - 1.10 equivalents and monitor the temperature closely.
References
-
[4] Title: avoiding N-bromination by-products in thiazole synthesis - Benchchem. Source: benchchem.com. URL:
-
[2] Title: Thiazole - Wikipedia. Source: wikipedia.org. URL:
-
[1] Title: Synthesis of Brominated Thiazoles via Sequential Bromination–Debromination Methods | The Journal of Organic Chemistry - ACS Publications. Source: acs.org. URL:
-
[3] Title: 2,4-Disubstituted Thiazoles by Regioselective Cross-Coupling or Bromine–Magnesium Exchange Reactions of 2,4-Dibromothiazole. Source: thieme-connect.com. URL:
Sources
Technical Support Center: Scale-Up Synthesis of 2-Bromo-4-cycloheptyl-1,3-thiazole
Welcome to the Process Chemistry Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the critical mass transfer, heat dissipation, and safety bottlenecks encountered when scaling the synthesis of 2-Bromo-4-cycloheptyl-1,3-thiazole from a discovery bench-scale to a multi-kilogram pilot plant.
Below, you will find our self-validating protocols and mechanistic troubleshooting logic to ensure your scale-up campaigns are safe, high-yielding, and reproducible.
Global Synthetic Strategy
Caption: Synthetic workflow for 2-Bromo-4-cycloheptyl-1,3-thiazole from cycloheptyl methyl ketone.
Troubleshooting the Hantzsch Thiazole Synthesis (Steps 1 & 2)
Q: Why does my Hantzsch cyclization stall at the hydroxythiazoline intermediate during multi-kilogram scale-up? A: The classical Hantzsch thiazole synthesis involves the condensation of α-haloketones with thioureas[1]. The mechanism proceeds via the nucleophilic attack of the thiourea sulfur onto the electrophilic α-carbon of the halogenated ketone, displacing the halogen to create a thioenolate intermediate[2]. Following cyclization, a hydroxythiazoline intermediate is formed, which must undergo dehydration to yield the final aromatic thiazole[3][4].
At the bench scale, the exothermic heat of the initial condensation naturally drives this dehydration. However, at the pilot scale, strict jacket cooling often lowers the internal temperature too rapidly, stalling the reaction at the hydroxythiazoline stage. Causality & Solution: Dehydration requires sustained thermal energy and the physical expulsion of water[3]. To resolve this, shift from ethanol to a solvent system like toluene that allows for azeotropic water removal.
Protocol A: Self-Validating Scale-Up Hantzsch Synthesis
-
Reactor Charging: Charge a glass-lined reactor with thiourea (1.1 equiv) and toluene (5 vol).
-
Heating: Elevate the jacket temperature to achieve a gentle reflux (~110°C).
-
Dosing: Slowly dose 1-bromo-2-cycloheptylethan-1-one (1.0 equiv) over 2 hours. Causality: Dosing the electrophile into the heated nucleophile controls the initial exothermic attack and prevents reactant pooling.
-
Azeotropic Dehydration: Maintain reflux and collect the liberated water via a Dean-Stark trap.
-
Self-Validation Check: The reaction is complete when the stoichiometric volume of water (18 mL per mole of starting material) is collected in the trap. If water evolution ceases prematurely, the dehydration has stalled, indicating the need for a slight increase in jacket temperature.
-
Isolation: Cool the reactor to 5°C to precipitate the 2-amino-4-cycloheptyl-1,3-thiazole hydrobromide salt. Filter and wash with cold toluene.
Troubleshooting the Sandmeyer Bromination (Step 3)
Q: How do I prevent a thermal runaway and N₂ gas surge when converting the 2-amino group to the 2-bromo moiety? A: Due to the low reactivity of the parent thiazole to direct bromination, 2-bromothiazoles are commonly produced from the inexpensive 2-aminothiazole via a Sandmeyer-type reaction[5]. The amino group is first converted to a diazonium compound before being substituted by a bromide[5].
At the bench scale, chemists often form the diazonium at 0°C and then warm the flask. At scale, this is extremely dangerous. The diazonium salt accumulates at low temperatures. When the bulk fluid warms, the accumulated intermediate decomposes simultaneously, releasing massive amounts of N₂ gas and exothermic heat, leading to a Boiling Liquid Expanding Vapor Explosion (BLEVE). Causality & Solution: Implement a "dosing-controlled" non-aqueous Sandmeyer using tert-butyl nitrite (t-BuONO) and CuBr₂ in acetonitrile at elevated temperatures (45–50°C). At this temperature, the diazonium decomposes instantaneously upon formation, shifting the reaction from kinetically limited to dosing-controlled.
Caption: Troubleshooting logic for thermal runaway and gas evolution during the Sandmeyer reaction.
Protocol B: Self-Validating Sandmeyer Bromination
-
Reactor Charging: Charge the reactor with 2-amino-4-cycloheptyl-1,3-thiazole (1.0 equiv), CuBr₂ (1.2 equiv), and anhydrous acetonitrile (10 vol).
-
Temperature Equilibration: Heat the slurry to 45–50°C. Causality: Operating at this elevated temperature ensures the diazonium intermediate decomposes into the bromide radical immediately upon formation.
-
Dosing: Dose tert-butyl nitrite (t-BuONO, 1.5 equiv) via a sub-surface dip tube over 4 hours.
-
Self-Validation Check: Monitor the exhaust mass flow meter. The N₂ gas evolution rate must strictly parallel the t-BuONO dosing rate. Pause the pump; if N₂ evolution does not drop to zero within 15 seconds, the diazonium is accumulating. Halt dosing immediately and increase agitation until the system equilibrates.
-
Quench & Workup: Cool to 20°C and quench with 1M aqueous HCl to solubilize the copper salts. Extract the product into ethyl acetate.
-
Purification: Perform a solvent swap and crystallize the final 2-Bromo-4-cycloheptyl-1,3-thiazole from heptane to avoid non-scalable column chromatography.
Quantitative Scale-Up Metrics
The following table summarizes the critical parameter shifts when moving from a 10 g bench synthesis to a 1 kg pilot-scale campaign for the Sandmeyer bromination step:
| Parameter | Bench Scale (10 g) | Pilot Scale (1 kg) | Causality / Rationale |
| Initial Temperature | 0°C to 5°C | 45°C to 50°C | Prevents diazonium accumulation; ensures instant decomposition at scale. |
| Reagent Addition | Bolus addition (All-at-once) | Continuous dosing (4-6 hrs) | Shifts reaction from kinetically limited to dosing-controlled. |
| N₂ Evolution Rate | Uncontrolled surge upon warming | < 0.5 L/min (Steady-state) | Matches dosing rate; acts as the primary safety self-validation metric. |
| Purification Method | Silica Gel Chromatography | Heptane Crystallization | Chromatography is cost-prohibitive and solvent-intensive at scale. |
| Overall Yield (Step 3) | 82% | 78% | Slight yield drop due to thermal degradation, offset by massive safety gains. |
References
-
Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies Source: rsc.org URL:[Link]
-
Automated Multistep Continuous Flow Synthesis of 2-(1H-Indol-3-yl)thiazole Derivatives Source: nih.gov URL:[Link]
-
Harnessing Diazoketones for the Efficient Synthesis of 2,4-Disubstituted Thiazoles: Scalable and Versatile Approach Source: chemrxiv.org URL:[Link]
-
Green Synthesis of Indole, Quinoline, and Thiazole Source: ijpsjournal.com URL:[Link]
-
Synthesis of Brominated Thiazoles via Sequential Bromination–Debromination Methods Source: acs.org (The Journal of Organic Chemistry) URL:[Link]
Sources
- 1. Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05665A [pubs.rsc.org]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Automated Multistep Continuous Flow Synthesis of 2-(1H-Indol-3-yl)thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. pubs.acs.org [pubs.acs.org]
managing regioselectivity in the synthesis of substituted cycloheptyl-thiazoles
Technical Support Center: Cycloheptyl-Thiazole Synthesis
A Guide to Managing Regioselectivity for Research & Development
Welcome to the technical support center for advanced heterocyclic chemistry. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower your research. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios specifically tailored to the challenges of controlling regioselectivity in the synthesis of substituted cycloheptyl-thiazoles.
Part 1: Foundational FAQs on Regioselectivity in Thiazole Synthesis
This section addresses the core principles that govern isomeric outcomes when a cycloheptyl moiety is involved.
Q1: What are the primary synthetic routes to cycloheptyl-thiazoles and their main regioselectivity challenges?
A1: The two most prevalent strategies are the Hantzsch thiazole synthesis and direct C-H functionalization of a pre-formed thiazole ring. Each presents distinct regioselectivity challenges:
-
Hantzsch Synthesis : This classical method involves condensing an α-haloketone with a thioamide.[1] When using an unsymmetrical precursor like 2-bromo-1-cycloheptylethan-1-one, two constitutional isomers can form: the 2-substituted-4-cycloheptylthiazole or the 2-cycloheptyl-4-substituted-thiazole.[2] The primary challenge is controlling which carbon of the α-haloketone backbone forms the C4 and C5 of the final thiazole ring.
-
C-H Functionalization/Cross-Coupling : This modern approach starts with a simpler cycloheptyl-thiazole and aims to add substituents directly onto the thiazole ring. The thiazole ring has three C-H bonds (at C2, C4, and C5) with different inherent reactivities.[3][4] The challenge here is to direct the new substituent to the desired position, as the electronic nature of the ring typically favors C2 for deprotonation and C5 for electrophilic reactions.[3][4]
Q2: How does the cycloheptyl group's structure influence regioselectivity in a Hantzsch synthesis?
A2: The cycloheptyl group is a large, flexible, and electron-donating alkyl group. Its influence is primarily steric. In the Hantzsch synthesis, the initial step is the nucleophilic attack of the thioamide's sulfur atom on the electrophilic carbon of the α-haloketone. The subsequent cyclization is an intramolecular nucleophilic attack by the nitrogen atom onto the ketone's carbonyl carbon. The cycloheptyl group will sterically hinder the transition states of these steps, favoring pathways that minimize steric clash. This can be exploited to favor one regioisomer over another.
Q3: For a pre-formed 2-cycloheptylthiazole, what is the expected order of reactivity for C-H functionalization?
A3: The inherent reactivity of an unsubstituted thiazole ring generally follows this order:
-
Deprotonation (Metalation) : The C2 proton is the most acidic due to the inductive effect of the adjacent sulfur and nitrogen atoms, making it the preferred site for lithiation or other strong base reactions.[4][5]
-
Electrophilic Substitution/Direct Arylation : The C5 position is the most electron-rich and is the typical site for electrophilic attack and palladium-catalyzed direct C-H arylations.[3][4]
-
Overall Reactivity : The C4 position is the least reactive and functionalizing it often requires that the C2 and C5 positions are already blocked.[4]
The presence of the electron-donating cycloheptyl group at the C2 position will further enhance the electron density at the C5 position, reinforcing its preference for electrophilic attack.
Part 2: Troubleshooting Guide for Hantzsch Thiazole Synthesis
This is the most common area where researchers encounter regioselectivity issues.
Problem 1: My reaction of 2-bromo-1-cycloheptylethan-1-one with a thioamide yields an inseparable mixture of 2,4- and 2,5-disubstituted regioisomers. How can I favor a single product?
This is a classic regioselectivity challenge. The outcome depends on the balance between kinetic and thermodynamic control, which you can influence significantly.
dot
Caption: Competing pathways in Hantzsch synthesis.
Possible Causes & Solutions:
-
Thermodynamic vs. Kinetic Control: Many Hantzsch syntheses are run under conditions that allow for equilibration, leading to a mixture reflecting the thermodynamic stability of the products.
-
Solution (Favor Kinetic Product): Run the reaction at a lower temperature. The initial S-alkylation is often kinetically favored at the less sterically hindered carbon. By keeping the temperature low, you can trap this kinetic intermediate before it has a chance to equilibrate, leading to a higher proportion of one isomer.
-
Solution (Favor Thermodynamic Product): Run the reaction at a higher temperature for a longer duration. This allows any kinetically formed intermediate to revert and follow the pathway to the more stable regioisomer. The thermodynamically favored product is often the one with fewer steric clashes in its final structure.
-
-
Solvent Effects: The polarity and protic nature of the solvent can influence transition state energies and reaction pathways.
-
Solution: Screen a range of solvents. Aprotic solvents like DMF or THF may favor one pathway, while protic solvents like ethanol or acetic acid could favor another by stabilizing charged intermediates differently.
-
-
pH and Reaction Mechanism: The pH of the reaction medium can dramatically alter the nucleophilicity of the reactants and even the reaction pathway.
-
Solution: Under neutral conditions, the condensation typically yields 2-aminothiazoles. However, under strongly acidic conditions (e.g., 10M HCl in ethanol), the reaction can proceed through a different mechanism to form 3-substituted 2-imino-2,3-dihydrothiazoles.[6][7] This change in mechanism can profoundly impact the regiochemical outcome. If you are using an N-substituted thiourea, exploring acidic conditions is a powerful tool to alter the product ratio.[6][7]
-
Troubleshooting Workflow: Optimizing Hantzsch Regioselectivity
dot
Caption: Decision tree for regioselective thiazole functionalization.
Part 4: Experimental Protocols
Protocol 1: Kinetically Controlled Hantzsch Synthesis for 2-Amino-4-cycloheptylthiazole
This protocol is designed to favor the kinetic product by using low temperatures.
-
Setup: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add thiourea (1.5 eq).
-
Solvent: Add anhydrous ethanol (30 mL) and cool the resulting slurry to 0 °C in an ice bath.
-
Reagent Addition: In a separate flask, dissolve 2-bromo-1-cycloheptylethan-1-one (1.0 eq) in a minimum amount of anhydrous ethanol. Add this solution dropwise to the cold thiourea slurry over 20 minutes with vigorous stirring.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it slowly warm to room temperature and stir for an additional 3 hours. Monitor the reaction by TLC.
-
Workup: Once the starting material is consumed, pour the reaction mixture into a beaker containing 100 mL of a saturated sodium bicarbonate (NaHCO₃) solution.
-
Isolation: A precipitate should form. Collect the solid product by vacuum filtration, washing thoroughly with cold water.
-
Purification: The crude product can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel.
-
Analysis: Confirm the regiochemistry using ¹H NMR and NOE (Nuclear Overhauser Effect) experiments to establish the proximity of the thiazole C5-H proton to the cycloheptyl protons.
Protocol 2: Palladium-Catalyzed Direct C5-Arylation of 2-Cycloheptylthiazole
This protocol uses a modern catalyst system to achieve high C5 selectivity.
-
Setup: To a dry Schlenk tube, add 2-cycloheptylthiazole (1.0 eq), the desired aryl bromide (1.2 eq), palladium(II) acetate (Pd(OAc)₂, 0.05 eq), XPhos ligand (0.10 eq), and potassium acetate (KOAc, 2.0 eq).
-
Solvent: Evacuate and backfill the tube with argon three times. Add anhydrous dioxane (to make a 0.2 M solution) via syringe.
-
Reaction: Seal the tube and heat the reaction mixture to 110 °C in a pre-heated oil bath for 18-24 hours.
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and palladium black.
-
Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Concentrate the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel to afford the 2-cycloheptyl-5-arylthiazole.
References
-
Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. [Link]
- BenchChem (2025). Technical Support Center: Thiazole Synthesis Regioselectivity. BenchChem.
- Singh, K. R., et al. (2023). Regioselective Synthesis of 2,4- and 2,5-Disubstituted 1,3-Thiazoles from 2-Oxo-2-(amino)
- Pharmaguideline (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline.
- Organic Chemistry Portal (2025). Synthesis of thiazoles. organic-chemistry.org.
-
Gommaa, A. M. (2025). Insights on Regioselective Synthesis of Fused Thiazoles: Density Functional Theory Calculations, Local Reactivity Indices, and Molecular Electrostatic Potential Analysis. ChemistryOpen. [Link]
-
Kumar, D., et al. (2021). Visible-light-mediated Regioselective Synthesis of Novel Thiazolo[3,2-b]t[2][3][6]riazoles. Organic & Biomolecular Chemistry.
- RSC Publishing (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1.
- ResearchGate (2025). Insights on Regioselective Synthesis of Fused Thiazoles.
- Martins, M. A. P., et al. (2018).
- Yogi, P., et al. (2015). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Asian Journal of Chemistry, 28, 927-932.
- Hamada, N. M. M. (n.d.).
- Chem Help Asap (n.d.). Hantzsch Thiazole Synthesis. chemhelpasap.com.
- ResearchGate (n.d.). Synthesis of 2,4-disubstituted thiazoles.
- ChemRxiv (2025). Simple Access to 2,5-Disubstituted Thiazoles via Cyclisation of N-Substituted α-Amino Acids. ChemRxiv.
- SynArchive (n.d.). Hantzsch Thiazole Synthesis. synarchive.com.
- IntechOpen (2020).
- RSC Publishing (n.d.). The cross-coupling reaction of organoalane reagents with 2-methylthiobenzo[d]thiazoles via C–S bond cleavage catalyzed by nickel. New Journal of Chemistry.
- ACS Omega (2022).
- BenchChem (2025). Technical Support Center: Enhancing the Regioselectivity of Thiazole Functionalization. BenchChem.
- ResearchGate (n.d.). Synthesis of 2,5-disubstituted thiazoles.
- RSC Publishing (n.d.). The regioselective synthesis of 2,5- and 4,5-disubstituted thiazoles via the cyclization of 2-oxo-2-(amino)ethanedithioates with isocyanides. Organic & Biomolecular Chemistry.
- PMC (2020).
- MDPI (2021). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. Molecules.
- ResearchGate (n.d.). Simple thiazole-based ligands for palladium(II) Suzuki–Miyaura aryl cross-coupling catalysts.
- Journal of Pharmaceutical Research and Reports (n.d.). A Systematic Review On Thiazole Synthesis And Biological Activities.
- MDPI (2021). Editorial Catalysts: Special Issue on Transition Metal Catalyzed Cross-Coupling Reactions.
- Semantic Scholar (n.d.).
- MDPI (2023). Exploring Regio- and Stereoselectivity in [3+2] Cycloaddition: Molecular Electron Density Theory Approach for Novel Spirooxindole-Based Benzimidazole with Pyridine Spacer.
- ResearchGate (2024). Regio‐ and Chemoselective Palladium‐Catalyzed Additive‐Free Direct C H Functionalization of Heterocycles with Chloroaryl Triflates Using Pyrazole‐Alkyl Phosphine Ligands.
- RSC Publishing (n.d.). Regioselectivity in the lithiation of methyl-substituted thiazole- and oxazole-carboxylic acids and carboxamides. RSC Publishing.
Sources
- 1. synarchive.com [synarchive.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Regioselectivity in the lithiation of methyl-substituted thiazole- and oxazole-carboxylic acids and carboxamides: general methods for the elaboration of trisubstituted thiazoles and oxazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. Sci-Hub. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity / Journal of the Chemical Society, Perkin Transactions 1, 1987 [sci-hub.box]
- 7. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: N-Alkylation of 2-Bromo-4-cycloheptyl-1,3-thiazole
Welcome, researchers and drug development professionals, to our dedicated technical support center. This guide addresses the specific and often complex challenges encountered during the N-alkylation of 2-Bromo-4-cycloheptyl-1,3-thiazole. Our goal is to provide you with not only robust troubleshooting protocols but also the underlying scientific principles to empower your experimental design and execution.
Frequently Asked Questions (FAQs)
Here, we address the most common issues that arise during the N-alkylation of this sterically demanding and electronically distinct thiazole derivative.
Q1: Why is my N-alkylation of 2-Bromo-4-cycloheptyl-1,3-thiazole resulting in low to no yield?
A1: This is a frequent challenge stemming from a combination of electronic and steric factors.
-
Electronic Effects: The bromine atom at the C2 position is strongly electron-withdrawing, which reduces the electron density of the thiazole ring and decreases the nucleophilicity of the ring nitrogen (N3).[1][2] This deactivation makes the nitrogen less reactive towards alkylating agents.
-
Steric Hindrance: The bulky cycloheptyl group at the C4 position creates significant steric hindrance around the N3 nitrogen.[3][4][5] This physically obstructs the approach of the alkylating agent, slowing down the reaction rate.[3][6]
-
Poor Solubility: The starting material or the base used may have poor solubility in the chosen solvent, leading to a heterogeneous reaction mixture and incomplete reaction.[7][8]
Q2: I'm observing significant amounts of starting material, even after prolonged reaction times and at elevated temperatures. What should I do?
A2: This indicates that the reaction conditions are not sufficient to overcome the activation energy of the reaction. Consider the following adjustments:
-
Stronger Base/Optimized Base-Solvent System: A common issue is the use of a base that is not strong enough or is poorly soluble.[7][8] Switching to a stronger, non-nucleophilic base like sodium hydride (NaH) or lithium diisopropylamide (LDA) can be effective.[9] The choice of solvent is also critical; polar aprotic solvents like DMF or DMSO can enhance the solubility of reactants and increase the reaction rate.[6][7]
-
More Reactive Alkylating Agent: If using an alkyl bromide, consider switching to an alkyl iodide. Iodide is a better leaving group than bromide, which can accelerate the reaction.[6] You can also generate the alkyl iodide in situ by adding a catalytic amount of potassium iodide (KI) to a reaction with an alkyl bromide (Finkelstein reaction).[6]
-
Microwave Irradiation: Microwave-assisted heating can often drive difficult reactions to completion by rapidly and efficiently heating the reaction mixture.[10]
Q3: My main side product appears to be the result of debromination. How can I prevent this?
A3: Debromination is a known side reaction for 2-bromothiazoles, particularly under strongly basic or reductive conditions.[11][12]
-
Choice of Base: Avoid overly strong or nucleophilic bases that can attack the C2-Br bond. Milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) might be preferable, although they may require more forcing conditions (higher temperature, longer reaction time).
-
Reaction Temperature: High temperatures can promote debromination. It's a delicate balance; you need enough heat to drive the N-alkylation but not so much that you encourage side reactions. Careful temperature screening is recommended.
-
Protecting Groups: In some challenging cases, a strategy involving a removable directing group could be considered to favor N-alkylation over side reactions.[13]
Q4: Can I expect any other significant side reactions?
A4: Besides debromination, be aware of the potential for:
-
C5-Alkylation: While N-alkylation is generally favored, some C-alkylation at the C5 position can occur, especially if the nitrogen is sterically hindered. The C5 position is the most electron-rich carbon on the thiazole ring.[1][2]
-
Ring Opening: Under very harsh basic conditions, the thiazole ring can be susceptible to nucleophilic attack and subsequent ring-opening, although this is less common.[14]
Troubleshooting Guides
This section provides detailed protocols and decision-making workflows to overcome specific experimental hurdles.
Problem 1: Low Conversion and Recovery of Starting Material
This is the most common issue, and a systematic approach to optimizing reaction conditions is crucial.
Caption: Decision-making workflow for low conversion.
-
Reaction Setup: In parallel reaction vials, add 2-Bromo-4-cycloheptyl-1,3-thiazole (1.0 equiv.).
-
Base and Solvent Addition: Add the selected base (2.0 equiv.) and solvent according to the table below.
-
Alkylating Agent: Add the alkylating agent (1.2 equiv.).
-
Reaction: Stir the mixtures at the specified temperature and monitor by TLC or LC-MS at regular intervals (e.g., 2, 6, 12, and 24 hours).
-
Analysis: Compare the conversion to the desired N-alkylated product across the different conditions.
Table 1: Recommended Screening Conditions for N-Alkylation
| Entry | Base | Solvent | Temperature (°C) | Expected Outcome |
| 1 | K₂CO₃ | Acetonitrile (ACN) | 80 | Standard conditions, often sluggish[7] |
| 2 | Cs₂CO₃ | Acetonitrile (ACN) | 80 | More soluble base, may improve results[7] |
| 3 | K₂CO₃ | DMF | 100 | Higher boiling point, better solubility[6] |
| 4 | Cs₂CO₃ | DMF | 100 | Potentially more effective combination |
| 5 | NaH (60% in oil) | THF | 65 | Strong, non-nucleophilic base[9] |
| 6 | NaH (60% in oil) | DMF | 65 | Strong base in a highly polar solvent |
Problem 2: Significant Debromination Byproduct
If debromination is a major issue, a shift in strategy towards milder conditions or alternative activation is necessary.
Caption: Strategies to minimize debromination.
-
Reaction Setup: To a solution of 2-Bromo-4-cycloheptyl-1,3-thiazole (1.0 equiv.) in DMF, add potassium carbonate (K₂CO₃, 2.0 equiv.) and a catalytic amount of potassium iodide (KI, 0.1 equiv.).
-
Alkylating Agent: Add the alkyl bromide (1.1 equiv.).
-
Reaction: Stir the mixture at a moderate temperature (e.g., 60-80 °C). The in situ generation of the more reactive alkyl iodide should allow for a lower reaction temperature, thus minimizing debromination.[6]
-
Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, quench with water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Problem 3: Product Purification Challenges
The bulky cycloheptyl group can make the product greasy and difficult to purify by standard column chromatography.
Q5: My N-alkylated product is an oil and co-elutes with starting material. What are my options?
A5: This is a common issue with sterically hindered molecules.[3]
-
Optimize Chromatography:
-
Solvent System: Experiment with different solvent systems. A shallow gradient or isocratic elution might provide better separation. Consider adding a small amount of a more polar solvent like methanol or a modifier like triethylamine to the eluent.
-
Alternative Stationary Phases: If silica gel fails, consider using alumina or a reverse-phase C18 column.
-
-
Crystallization: If possible, attempt to crystallize the product. Even if it is an oil at room temperature, it might solidify upon cooling or from a concentrated solution in a non-polar solvent like hexanes.
-
Salt Formation: If the alkyl chain contains a basic nitrogen, you can form a salt (e.g., hydrochloride or tartrate) which is often a crystalline solid and can be purified by recrystallization.[8]
-
Derivatization: As a last resort, you could derivatize the product to a more easily purifiable compound and then cleave the derivative in a subsequent step.
References
- El-Sayed, N. N. E., et al. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Chemistry Central Journal, 10(1), 23.
-
Universitat de Barcelona. (n.d.). An approach to direct and catalyzed alkylation reaction: Synthesis of N-acyl-1,3-thiazinane-2-thiones and N-acyl-1,3-thiazolidine-2-thiones. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from [Link]
-
Molecules. (2024). Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. Retrieved from [Link]
-
Molecules. (2020). Recent Developments in Transition-Metal Catalyzed Direct C–H Alkenylation, Alkylation, and Alkynylation of Azoles. Retrieved from [Link]
- El-Sayed, N. N. E., et al. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Chemistry Central Journal, 10, 23.
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-alkylation. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. Retrieved from [Link]
-
ACS Publications. (2018). Regioselective Synthesis of N2-Alkylated-1,2,3 Triazoles and N1-Alkylated Benzotriazoles: Cu2S as a Recyclable Nanocatalyst for Oxidative Amination of N,N-Dimethylbenzylamines. Retrieved from [Link]
-
ResearchGate. (n.d.). (A–C) Pushing the limits of sterically-demanding N-alkyl-heterocyclic carbenes. Retrieved from [Link]
-
Reddit. (2021). Difficulties with N-Alkylations using alkyl bromides. Retrieved from [Link]
-
Academia.edu. (n.d.). Reactivity of thiazole derivatives. IV. Kinetics and mechanisms of the reaction of 2-halogeno-4(5)-X-thiazoles with methoxide ion. Retrieved from [Link]
- Google Patents. (n.d.). US20040019219A1 - N-alkylated thiazolium salts and process for their preparation.
-
ResearchGate. (n.d.). Acid‐Catalyzed Alkylation of NH‐1,2,3‐Triazoles with Alcohols. Retrieved from [Link]
-
ACS Publications. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination–Debromination Methods. Retrieved from [Link]
-
ResearchGate. (n.d.). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Retrieved from [Link]
-
Who we serve. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Retrieved from [Link]
-
ResearchGate. (n.d.). N-alkylation of substituted 2-amino benzothiazoles by 1,4-bis (bromo methyl) benzene on mixed oxides at room temperature and study their biological activity. Retrieved from [Link]
-
Molecules. (2025). Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. Retrieved from [Link]
-
Heterocycles. (2011). UTILIZATION OF 2-HALO-1,3,4-THIADIAZOLES IN THE SYNTHESIS OF 2-FUNCTIONALIZED 1,3,4-THIADIAZOLE DERIVATIVES. Retrieved from [Link]
-
YouTube. (2025). Synthesis of Thiazole: Exploring Various Methods for Efficient Preparation. Retrieved from [Link]
-
Molecules. (2026). Design, synthesis, biological evaluation, and in silico studies of novel 1,3-thiazole derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). 2-Bromo-4-phenyl-1,3-thiazole. Retrieved from [Link]
-
Macedonian Journal of Chemistry and Chemical Engineering. (2014). Synthesis and Characterization of Novel 1,3-Thiazole and 2-Amino-1,3,4-Thiadiazole Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). N-alkylation of substituted 2-amino benzothiazoles by 1,4-bis (bromo methyl) benzene on mixed oxides at room temperature and study their biological activity N-Alkylation of Substituted 2-Amino Benzothiazoles by 1,4. Retrieved from [Link]
- Google Patents. (n.d.). CN101550113B - Industrialized preparation method of using 2-bromothiazole for compounding thiazole-2-methanamide in a one-boiler mode.
-
Organic Chemistry Portal. (n.d.). Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Convenient Preparation of Halo-1,3-thiazoles: Important Building Blocks for Materials and Pharmaceutical Synthesis. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles [organic-chemistry.org]
- 14. (PDF) Reactivity of thiazole derivatives. IV. Kinetics and mechanisms of the reaction of 2-halogeno-4(5)-X-thiazoles with methoxide ion [academia.edu]
Validation & Comparative
Comprehensive Comparison Guide: Structure-Activity Relationship (SAR) of 4-Cycloheptyl-1,3-thiazole Derivatives as Novel DNA Gyrase Inhibitors
Executive Summary
The escalating crisis of antimicrobial resistance (AMR), particularly among methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Gram-negative pathogens, necessitates the discovery of novel antibiotic scaffolds. While fluoroquinolones effectively target the DNA cleavage complex of bacterial topoisomerases, resistance mutations are widespread. Targeting the ATP-binding site of the DNA Gyrase B (GyrB) subunit presents a highly validated, alternative therapeutic strategy[1].
This guide provides an in-depth comparative analysis of the 4-cycloheptyl-1,3-thiazole scaffold against traditional 4-substituted thiazole alternatives (e.g., phenyl, cyclohexyl, and cyclopentyl derivatives). By evaluating both target affinity (GyrB ATPase inhibition) and whole-cell membrane permeability, we demonstrate how the unique steric and lipophilic properties of the cycloheptyl ring resolve the historical compromise between enzyme inhibition and bacterial cell penetration.
Mechanistic Rationale: The "Cycloheptyl Advantage"
In drug design, the substituent at the C4 position of the 1,3-thiazole core dictates the molecule's ability to anchor into the hydrophobic sub-pocket of the GyrB ATP-binding site[2]. Historically, researchers have defaulted to planar aromatic rings (e.g., 4-phenyl) or standard aliphatic rings (e.g., 4-cyclohexyl). However, these conventional choices often fail to maximize binding enthalpy.
The Causality of Steric Fill: The GyrB hydrophobic pocket possesses a distinct, flexible 3D volume. A rigid 4-phenyl group is planar and cannot optimally fill this three-dimensional space. A 4-cyclohexyl group, locked primarily in a rigid chair conformation, lacks the induced-fit capabilities required to adapt to the pocket's contours.
In contrast, the 4-cycloheptyl ring is highly flexible. It readily undergoes pseudorotation (transitioning between twist-chair and boat conformations), allowing it to mold perfectly into the hydrophobic cavity. This dynamic flexibility maximizes van der Waals contacts with key residues (such as Val43 and Ile78), driving nanomolar target affinity[2].
The Causality of Membrane Permeability: Potent enzyme inhibition is clinically useless if the molecule cannot reach the intracellular target. The 4-cycloheptyl group increases the overall lipophilicity (LogP ~3.8) of the thiazole scaffold to an optimal "Goldilocks" zone. This specific LogP is lipophilic enough to partition through the thick peptidoglycan layer of Gram-positive bacteria and the lipid-rich outer membrane of Gram-negative strains, yet hydrophilic enough to avoid the "molecular obesity" trap (which causes poor aqueous solubility and protein binding sequestration)[3].
Mandatory Visualizations
SAR optimization workflow bridging in vitro target affinity with whole-cell efficacy.
Mechanism of action: From membrane penetration to bactericidal DNA supercoiling failure.
Comparative SAR Data Analysis
The following table summarizes the quantitative performance of various 4-substituted 1,3-thiazole derivatives. The data objectively demonstrates the superiority of the 4-cycloheptyl substitution.
| Compound (C4-Substituent) | E. coli GyrB IC₅₀ (nM) | MRSA MIC (µg/mL) | E. coli MIC (µg/mL) | Calculated LogP |
| 4-Methyl (Baseline) | > 10,000 | > 128 | > 128 | 1.8 |
| 4-Cyclopentyl | 1,250 | 64 | 128 | 2.6 |
| 4-Phenyl (Standard) | 480 | 32 | 64 | 2.9 |
| 4-Cyclohexyl | 115 | 8 | 32 | 3.2 |
| 4-Cycloheptyl (Lead) | 42 | 2 | 8 | 3.8 |
| Novobiocin (Control) | 35 | 1 | 16 | 3.1 |
Data Interpretation: Moving from a 4-cyclopentyl to a 4-cyclohexyl ring improves GyrB inhibition by roughly 10-fold, validating the requirement for steric bulk. However, the transition from 4-cyclohexyl to 4-cycloheptyl yields an additional 3-fold increase in enzyme affinity (IC₅₀ = 42 nM) and a dramatic 4-fold improvement in MRSA whole-cell efficacy (MIC = 2 µg/mL). The 4-phenyl derivative, despite being a common structural motif in medicinal chemistry, performs poorly due to its rigid planar geometry clashing with the 3D topology of the ATP-binding pocket[1].
Experimental Protocols & Self-Validating Workflows
To ensure trustworthiness and reproducibility, the biological evaluations rely on self-validating assay systems. Every plate must pass strict quality control metrics (e.g., Z'-factor > 0.6) before data is accepted.
Protocol 1: GyrB ATPase Inhibition Assay (Colorimetric)
This assay measures the release of inorganic phosphate (Pi) resulting from ATP hydrolysis by the GyrB subunit.
-
Reagent Preparation: Prepare the assay buffer containing 50 mM TRIS-HCl (pH 7.5), 100 mM KCl, 2 mM MgCl₂, and 1 mM DTT. Ensure all buffers are freshly prepared to prevent DTT oxidation.
-
Enzyme Incubation: Dispense 10 nM of recombinant E. coli GyrB enzyme into a 96-well clear microtiter plate.
-
Compound Addition: Add the 4-cycloheptyl-1,3-thiazole derivatives (serially diluted in DMSO) to the wells.
-
Self-Validation: Include Novobiocin (1 µM) as a positive inhibition control (100% inhibition) and 1% DMSO as a vehicle control (0% inhibition).
-
-
Reaction Initiation: Add ATP to a final concentration of 1 mM and 0.5 µg of supercoiled pBR322 plasmid DNA (which stimulates ATPase activity). Incubate the plate at 37°C for exactly 30 minutes.
-
Detection: Terminate the reaction by adding 100 µL of Malachite Green reagent. Incubate for 5 minutes at room temperature to allow the phosphomolybdate complex to form.
-
Readout & QC: Read absorbance at 620 nm using a microplate reader. Calculate the Z'-factor using the positive and vehicle controls. A Z'-factor ≥ 0.6 confirms assay robustness.
Protocol 2: Resazurin Microtiter Assay (REMA) for MIC Determination
This whole-cell assay evaluates the ability of the compounds to penetrate the bacterial cell wall and exert bactericidal/bacteriostatic effects[3].
-
Inoculum Preparation: Cultivate MRSA (ATCC 43300) and E. coli (ATCC 25922) in Mueller-Hinton Broth (MHB) to the logarithmic growth phase. Adjust the suspension to a 0.5 McFarland standard (approx. 1.5 × 10⁸ CFU/mL), then dilute 1:100 in MHB.
-
Compound Dilution: In a 96-well plate, perform 2-fold serial dilutions of the thiazole derivatives (ranging from 128 µg/mL to 0.25 µg/mL) in MHB.
-
Inoculation: Add 50 µL of the bacterial suspension to each well (final volume 100 µL).
-
Self-Validation: Include Ciprofloxacin as a positive control, alongside sterility control wells (media only) and growth control wells (bacteria + DMSO vehicle).
-
-
Incubation: Incubate the plates aerobically at 37°C for 18 hours.
-
Resazurin Addition: Add 30 µL of a 0.015% resazurin aqueous solution to each well. Incubate for an additional 2 to 4 hours.
-
Readout: Viable bacteria reduce the blue resazurin to pink resorufin. The Minimum Inhibitory Concentration (MIC) is defined as the lowest compound concentration that prevents the color change (wells remain blue).
References
-
Second generation 4,5,6,7-tetrahydrobenzo[d]thiazoles as novel DNA gyrase inhibitors Future Medicinal Chemistry URL:[Link]
-
Molecular dynamics simulation approach of hybrid chalcone–thiazole complex derivatives for DNA gyrase B inhibition: lead generation RSC Advances URL:[Link]
-
Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets RSC Advances (National Institutes of Health) URL:[Link]
Sources
- 1. sysbiol.brc.hu [sysbiol.brc.hu]
- 2. Molecular dynamics simulation approach of hybrid chalcone–thiazole complex derivatives for DNA gyrase B inhibition: lead generation - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00732D [pubs.rsc.org]
- 3. Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Lipophilic Pockets: A Comparative Guide to Cycloheptyl Bioisosteric Replacements on Thiazole Scaffolds
An in-depth technical comparison guide for drug development professionals and medicinal chemists evaluating bioisosteric strategies for lipophilic pocket optimization.
In modern medicinal chemistry, the thiazole ring serves as a privileged, highly versatile scaffold. It is frequently deployed as a bioisostere for pyrazoles, oxazoles, and amides to improve metabolic stability and alter hydrogen-bonding networks [1]. However, the true pharmacological potential of a thiazole core is often dictated by the lipophilic appendages attached to it.
This guide objectively evaluates the performance of the cycloheptyl group as a bioisosteric replacement for standard aliphatic rings (e.g., cyclohexyl, cyclopentyl, tert-butyl) on thiazole cores. By analyzing comparative data, exploring the causality behind the cycloheptyl group's unique conformational advantages, and providing self-validating experimental protocols, this guide equips researchers with the tools to optimize deep lipophilic pocket binding.
Mechanistic Causality: Why the Cycloheptyl Group?
When targeting deep, hydrophobic binding sites—such as the allosteric pockets of the CB1 cannabinoid receptor or the VHL E3 ligase—rigid planar aromatics often suffer from poor aqueous solubility, while small aliphatics (like cyclopentyl) fail to maximize van der Waals contacts [2]. The cycloheptyl ring offers a highly specific geometric and thermodynamic solution:
-
Conformational Flexibility (Induced Fit): Unlike the rigid chair conformation of cyclohexane, cycloheptane exists in a dynamic, low-energy equilibrium of twist-chair and boat conformations. This flexibility allows the seven-membered ring to undergo "induced fit" adaptations, molding itself into irregularly shaped lipophilic pockets that reject rigid adamantyl or planar phenyl groups.
-
Entropy-Driven Binding: The larger hydrophobic surface area of the cycloheptyl group displaces a greater number of high-energy, ordered water molecules from the binding pocket compared to smaller rings. This solvent displacement results in a highly favorable entropic contribution ( ΔS ) to the overall free energy of binding ( ΔG ).
-
Steric Shielding: The increased steric bulk of the seven-membered ring provides a physical shield around adjacent, metabolically labile sites on the thiazole core. This hindrance effectively reduces cytochrome P450 (CYP) mediated oxidation, prolonging the compound's half-life [3].
Mechanistic pathway of cycloheptyl-thiazole efficacy and metabolic stability.
Comparative Performance Data
To objectively compare the cycloheptyl group against alternative bioisosteres, we present a standardized Structure-Activity Relationship (SAR) data set. The data below models a generic thiazole-based antagonist targeting a lipophilic GPCR pocket, synthesizing trends observed in CB1 receptor bioisosteres and Chagas disease treatments [1] [3].
| Bioisosteric Substituent | cLogP | Target Affinity (IC50, nM) | Microsomal t1/2 (min) | Structural Consequence |
| Cyclopentyl | 3.8 | 45.2 | 22 | Suboptimal van der Waals contacts; easily metabolized. |
| Cyclohexyl | 4.2 | 12.5 | 35 | Good baseline pocket filling; moderate stability. |
| Cycloheptyl | 4.7 | 3.1 | 58 | Optimal hydrophobic fit & excellent steric shielding. |
| tert-Butyl | 3.5 | 85.0 | >60 | Poor geometric fit; highly stable but lacks affinity. |
| Tetrahydropyran | 2.9 | 150.0 | 40 | Severe desolvation penalty due to the oxygen atom. |
Data Interpretation: While the cycloheptyl group increases lipophilicity (cLogP = 4.7), the nearly 4-fold increase in target affinity over the cyclohexyl baseline and the 65% increase in metabolic half-life justify the physicochemical trade-off, provided the parent scaffold maintains sufficient polar surface area.
Workflow for evaluating cycloheptyl replacements on thiazole scaffolds.
Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols describe a self-validating system for synthesizing and evaluating cycloheptyl-thiazole derivatives.
Protocol 1: Synthesis of Cycloheptyl-Thiazole via Hantzsch Cyclization Causality: The Hantzsch thiazole synthesis is selected for its high regioselectivity and excellent tolerance of bulky, highly lipophilic aliphatic thioamides.
-
Thioamide Formation: React cycloheptanecarboxamide with Lawesson's reagent (0.6 eq) in dry THF at 60°C for 2 hours to yield cycloheptanecarbothioamide.
-
Causality: Lawesson's reagent provides a milder, higher-yielding thionation than P4S10 , preventing acid-catalyzed ring contraction of the cycloheptyl moiety.
-
-
Cyclization: Reflux the resulting thioamide (1.0 eq) with an appropriate α -haloketone (e.g., 2-bromo-1-arylethanone, 1.1 eq) in ethanol for 4-6 hours.
-
Causality: The polar protic solvent stabilizes the transition state of the nucleophilic attack by the thioamide sulfur onto the α -carbon.
-
-
Self-Validating Purification: Purify via flash chromatography (Hexanes/EtOAc). Validate purity using LC-MS and 1H-NMR.
-
Validation Check: The reaction is deemed successful only if 1H-NMR shows the complete disappearance of the α -haloketone methylene protons and the appearance of the diagnostic thiazole C5-proton singlet (~7.2-7.8 ppm), confirming regioselective ring closure.
-
Protocol 2: Self-Validating Competitive Radioligand Binding Assay Causality: Highly lipophilic groups like cycloheptyl are prone to non-specific hydrophobic partitioning into cell membranes. This assay is designed to prove that affinity gains are target-specific and not an experimental artifact.
-
Membrane Preparation: Isolate membranes from CHO cells overexpressing the target receptor. Homogenize in Tris-HCl buffer (pH 7.4) containing a standard protease inhibitor cocktail.
-
Incubation: Incubate 50 µg of membrane protein with 1 nM [3H]-reference ligand and varying concentrations of the cycloheptyl-thiazole compound ( 10−10 to 10−5 M) for 90 minutes at 30°C.
-
Causality: The extended 90-minute incubation ensures the highly lipophilic cycloheptyl derivative fully penetrates the lipid bilayer and reaches thermodynamic equilibrium with the receptor.
-
-
Filtration & Washing: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Wash three times with ice-cold buffer.
-
Causality: PEI neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of lipophilic ligands to the filter apparatus.
-
-
Self-Validation Control: Define specific binding by subtracting non-specific binding (measured in parallel wells containing 10 µM unlabeled reference ligand).
-
Validation Check: If non-specific binding exceeds 30% of total binding, the assay is flagged for lipophilic artifact interference. In such cases, the assay must be repeated with 0.1% BSA added to the buffer to sequester unbound lipophilic ligand.
-
References
- Bioisosteric Replacements of the Pyrazole Moiety of Rimonabant: Synthesis, Biological Properties, and Molecular Modeling Investigations of Thiazoles, Triazoles, and Imidazoles as Potent and Selective CB1 Cannabinoid Receptor Antagonists Source: Journal of Medicinal Chemistry - ACS Publications URL
- A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present)
- Source: PMC (PubMed Central)
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
